molecular formula C15H12O B1359810 1,1-Diphenyl-2-propyn-1-ol CAS No. 3923-52-2

1,1-Diphenyl-2-propyn-1-ol

Cat. No.: B1359810
CAS No.: 3923-52-2
M. Wt: 208.25 g/mol
InChI Key: SMCLTAARQYTXLW-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-propyn-1-ol is an alkynol.>

Properties

IUPAC Name

1,1-diphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLTAARQYTXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021697
Record name 1,1-Diphenyl-2-propyn-1-ol
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Molecular Weight

208.25 g/mol
Source PubChem
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CAS No.

3923-52-2
Record name 1,1-Diphenyl-2-propyn-1-ol
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Record name Diphenylethynylcarbinol
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Record name Diphenylethinylcarbinol
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Record name 1,1-Diphenyl-2-propyn-1-ol
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Record name 1,1-Diphenyl-2-propyn-1-ol
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Record name DIPHENYLETHYNYLCARBINOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol (CAS: 3923-52-2) for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diphenyl-2-propyn-1-ol, with CAS number 3923-52-2, is a versatile tertiary propargyl alcohol that serves as a crucial building block in organic synthesis. Its unique structure, featuring two phenyl groups and a terminal alkyne, provides a scaffold for the creation of complex molecular architectures. While noted as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its direct biological activity and role in specific signaling pathways are not extensively documented in publicly available research.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and known applications as a synthetic intermediate, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[2] It is insoluble in water but soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3923-52-2
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
Melting Point 47-49 °C
Boiling Point 183 °C at 20 mmHg
Appearance White to pale yellow crystalline powder[2]
Solubility Insoluble in water[1]
InChI Key SMCLTAARQYTXLW-UHFFFAOYSA-N
Canonical SMILES C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While raw spectral data is not provided in the search results, the availability of various spectral analyses is confirmed.

Table 2: Available Spectral Data for this compound

Spectrum TypeAvailability
¹H NMR Available
¹³C NMR Available
Infrared (IR) Available
Mass Spectrometry (MS) Available
Raman Available

Synthesis and Experimental Protocols

The most common synthetic route to this compound is the reaction of benzophenone (B1666685) with an acetylide anion. A general experimental protocol is detailed below.

Synthesis of this compound from Benzophenone and Acetylene (B1199291)

This procedure involves the in-situ generation of an acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of benzophenone.

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, add anhydrous methanol (B129727). Cool the flask in an ice bath. Slowly add sodium metal pieces to the methanol to generate sodium methoxide.

  • Acetylene Addition: Once the sodium has completely reacted, bubble acetylene gas through the solution while maintaining a low temperature (0-5 °C).

  • Reaction with Benzophenone: Dissolve benzophenone in a suitable solvent (e.g., anhydrous THF or ether) and add it dropwise to the acetylide solution. The reaction is typically stirred at a low temperature for several hours and then allowed to warm to room temperature.

  • Quenching: Carefully quench the reaction by pouring it into an aqueous solution of a weak acid, such as ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis_of_1_1_Diphenyl_2_propyn_1_ol benzophenone Benzophenone intermediate Alkoxide Intermediate benzophenone->intermediate acetylene Acetylene acetylide Acetylide Anion acetylene->acetylide Deprotonation base Strong Base (e.g., NaNH2, n-BuLi) base->acetylide acetylide->intermediate Nucleophilic Attack product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product Synthetic_Applications start This compound cycloaddition [3+2] Cycloaddition (e.g., with azides) start->cycloaddition rearrangement Meyer-Schuster or Rupe Rearrangement start->rearrangement coupling Sonogashira Coupling start->coupling organometallic Reaction with Metal Precursors start->organometallic triazoles Substituted Triazoles cycloaddition->triazoles enones α,β-Unsaturated Ketones rearrangement->enones enynes Conjugated Enynes coupling->enynes complexes Organometallic Complexes (e.g., Ruthenium Catalysts) organometallic->complexes

References

1,1-Diphenyl-2-propyn-1-ol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,1-Diphenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an alkynol with the CAS Number 3923-52-2, serves as a crucial intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its unique structure, featuring two phenyl groups and a terminal alkyne, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[2][3] It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[3] This compound is incompatible with oxidizing agents.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature data.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂O[2][4]
Molecular Weight 208.26 g/mol [4]
Melting Point 47-49 °C[5]
45.0-52.0 °C[2]
Boiling Point 183 °C at 20 mmHg[5]
179 °C at 18 torr[6]
Density ~1.046 g/cm³ (estimate)[1][5]
1.131 g/cm³[6]
Refractive Index ~1.536 (estimate)[1][5]
1.609[6]
Flash Point 113 °C (closed cup)[4]
>110 °C (>230 °F)[5]
Solubility Insoluble in water.[1][4]
Appearance White to pale yellow crystals or powder.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from benzophenone (B1666685) and acetylene (B1199291).

Materials:

  • Benzophenone

  • Sodium amide (NaNH₂) or other strong base

  • Liquid ammonia

  • Acetylene gas

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Reaction flask (three-necked) with a mechanical stirrer, gas inlet, and condenser

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen or argon atmosphere. Ensure all glassware is dry.

  • Reaction Initiation: In the flask, suspend sodium amide in anhydrous diethyl ether. Cool the mixture to -33 °C or below using a dry ice/acetone bath.

  • Acetylene Addition: Bubble acetylene gas through the stirred suspension. The formation of sodium acetylide will be observed.

  • Benzophenone Addition: Once the formation of sodium acetylide is complete, slowly add a solution of benzophenone in anhydrous diethyl ether to the reaction mixture.

  • Reaction: Allow the reaction to stir for several hours at a low temperature, then let it slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[7] A sharp melting point range of 0.5-1.0°C is characteristic of a pure compound.[7]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (~47°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[7][9]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

  • Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample.[7]

Solubility Determination (Qualitative)

This protocol provides a qualitative method for assessing the solubility of this compound in a given solvent.

Materials:

  • This compound (25 mg)

  • Test tubes

  • Selected solvent (e.g., water, ethanol, diethyl ether)

  • Vortex mixer or shaker

Procedure:

  • Sample and Solvent: Place 25 mg of the compound into a small test tube.[10]

  • Solvent Addition: Add the chosen solvent (e.g., water) in small portions, starting with 0.25 mL.[10]

  • Mixing: After each addition, shake or vortex the test tube vigorously for at least 30 seconds.[10]

  • Observation: Observe if the solid dissolves completely.

  • Incremental Addition: Continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Slightly Soluble: If a portion of the compound dissolves.

    • Insoluble: If the compound does not visibly dissolve.[10] As noted, this compound is expected to be insoluble in water.[1][4]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Workup & Purification R1 Benzophenone S1 Dry, Inert Reaction Flask R2 Acetylene Gas R3 NaNH₂ in Ether P1 Cool to -33°C S1->P1 P2 Form Sodium Acetylide P1->P2 P3 Add Benzophenone Solution P2->P3 P4 Stir & Warm to Room Temp P3->P4 W1 Quench with NH₄Cl (aq) P4->W1 W2 Extract with Ether W1->W2 W3 Dry (MgSO₄) & Concentrate W2->W3 W4 Recrystallize W3->W4 Product Pure 1,1-Diphenyl- 2-propyn-1-ol W4->Product

Caption: Workflow for the synthesis of this compound.

Melting_Point_Determination A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (1-2mm) A->B C Place Tube in Apparatus B->C D Heat Rapidly to ~30°C C->D E Heat Slowly (1-2°C / min) D->E F Observe & Record Start of Melting (T₁) E->F G Observe & Record End of Melting (T₂) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Experimental workflow for melting point determination.

Solubility_Logic Start Place 25mg of Compound in Test Tube AddSolvent Add 0.25mL of Solvent Start->AddSolvent Shake Shake Vigorously AddSolvent->Shake Observe Does it Dissolve? Shake->Observe CheckVolume Total Volume < 3mL? Observe->CheckVolume  No Result_S Result: SOLUBLE Observe->Result_S  Yes CheckVolume->AddSolvent  Yes Result_I Result: INSOLUBLE CheckVolume->Result_I  No

Caption: Logical workflow for qualitative solubility testing.

References

Technical Guide: Physicochemical Properties and Synthesis of 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the tertiary alkynol 1,1-Diphenyl-2-propyn-1-ol. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purification, and characterization of chemical compounds. This compound is a white to pale yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

PropertyValueConditions
Melting Point47-49 °C(lit.)[2][3]
45.0-52.0 °C(clear melt)[4]
Boiling Point183 °Cat 20 mmHg (lit.)[2][3]
179 °Cat 18 torr

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Methodology: Capillary Method

A common and accurate method for determining the melting point of an organic solid involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and crushed into a fine powder if necessary. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has completely liquefied (completion of melting). This range is reported as the melting point.[1] For an accurate determination, it is advisable to perform a rapid preliminary measurement to find the approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination under Reduced Pressure

For compounds that decompose at their atmospheric boiling point, boiling point determination is carried out under reduced pressure (vacuum distillation).[6][7] This allows the compound to boil at a lower temperature. The boiling point of this compound is reported at a reduced pressure, indicating its susceptibility to decomposition at higher temperatures.

Methodology: Vacuum Distillation

Apparatus and Materials:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stir bar or capillary for ebullition

  • Vacuum grease

Procedure:

  • Apparatus Assembly: A vacuum distillation apparatus is assembled. All glass joints must be lightly greased to ensure a tight seal.[8] A stir bar is added to the distillation flask to ensure smooth boiling; boiling stones are not effective under vacuum.[8] The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Pressure Reduction: The system is connected to a vacuum source, and the pressure is gradually reduced. The pressure within the system is monitored using a manometer.[8]

  • Heating: Once the desired pressure is achieved and stable, the distillation flask is gently heated.

  • Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.[8] It is important to note that under vacuum, the boiling point may fluctuate slightly due to minor pressure variations.[8]

  • System Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool before the vacuum is slowly released.[8]

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In this case, an ethynyl (B1212043) Grignard reagent reacts with benzophenone.

SynthesisWorkflow cluster_reagents Reactants cluster_intermediates Intermediate Formation cluster_reaction Grignard Addition cluster_workup Workup ethyne Acetylene ethynyl_grignard Ethynylmagnesium bromide ethyne->ethynyl_grignard + grignard_reagent Ethylmagnesium bromide grignard_reagent->ethynyl_grignard benzophenone Benzophenone alkoxide Alkoxide Intermediate benzophenone->alkoxide + ethynyl_grignard->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation acid_workup Aqueous Acid (e.g., NH4Cl, dil. HCl) acid_workup->product +

Caption: Synthesis of this compound via Grignard Reaction.

This synthetic route is highly efficient for producing tertiary propargyl alcohols. The reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[9] The initial step involves the formation of the ethynyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an aqueous acidic workup to yield the final product, this compound.

References

Spectroscopic Profile of 1,1-Diphenyl-2-propyn-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Diphenyl-2-propyn-1-ol (CAS No. 3923-52-2). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.20m10HAromatic protons (C₆H₅)
2.90s1HAcetylenic proton (C≡CH)
2.60s1HHydroxyl proton (OH)

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The spectrum is typically recorded in CDCl₃.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
143.0C-ipso (aromatic)
128.5C-ortho/C-meta (aromatic)
126.0C-para (aromatic)
86.0C≡CH
75.0C ≡CH
74.0C-OH (quaternary)

Note: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). Due to the quaternary nature of some carbons, their signals may be weak.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3600Strong, BroadO-H stretch (hydroxyl group)
3300Strong, Sharp≡C-H stretch (acetylenic C-H)
3000 - 3100MediumC-H stretch (aromatic)
2110WeakC≡C stretch (alkyne)
1600, 1490, 1450Medium to StrongC=C stretch (aromatic ring)
1050StrongC-O stretch (tertiary alcohol)

Note: The spectrum is typically obtained from a KBr pellet or as a thin film.

MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Proposed Fragment
208Moderate[M]⁺ (Molecular Ion)
181Moderate[M - C₂H₃]⁺
165Strong[M - C₂H₃O]⁺
105Very Strong[C₆H₅CO]⁺ (Benzoyl cation)
77Strong[C₆H₅]⁺ (Phenyl cation)

Note: The mass spectrum is typically acquired using Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Acquisition Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Width: 30°

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3][4][5]

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Spectral Range: 4000 - 400 cm⁻¹

    • Background: A background spectrum of a pure KBr pellet is recorded prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Data Acquisition:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40 - 400

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Detection) MS->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

A flowchart illustrating the general workflow for spectroscopic analysis.

References

Unveiling the Structural Architecture of 1,1-Diphenyl-2-propyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystallization, and explores its potential, though currently underexplored, biological significance.

Core Crystallographic Data

While a comprehensive, publicly available crystal structure of neat this compound is not readily found in open crystallographic databases, valuable structural insights can be gleaned from its derivatives. The crystal structure of a ruthenium complex incorporating a ligand derived from this compound provides key atomic coordinates and spatial arrangements. Analysis of this complex reveals the foundational conformation of the this compound moiety when bound to a metal center.

A publication by Yu et al. in the New Journal of Chemistry (2015) details the synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols, where this compound is denoted as compound 6a .[1][2] The supporting information for this publication is expected to contain the specific crystal data for this compound.

In the absence of the raw crystallographic file for the isolated compound, the following table summarizes typical physical and chemical properties.

PropertyValue
Chemical Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
CAS Number 3923-52-2
Melting Point 47-49 °C (lit.)
Boiling Point 183 °C at 20 mmHg (lit.)
Appearance White to pale yellow crystalline powder

Experimental Protocols

Synthesis of this compound

A general and widely used procedure for the synthesis of this compound involves the reaction of benzophenone (B1666685) with an acetylide anion. A detailed protocol is as follows:

  • Preparation of the Acetylide Reagent: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol (B129727) with cooling in an ice-water bath.

  • Reaction with Benzophenone: To the freshly prepared sodium methoxide (B1231860) solution, add benzophenone.

  • Introduction of Acetylene (B1199291): Purified acetylene gas is then bubbled through the reaction mixture at a controlled rate, maintaining the temperature between 0 and 5 °C.

  • Work-up: Once the reaction is complete, the mixture is neutralized with an ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

G cluster_synthesis Synthesis of this compound benzophenone Benzophenone reaction Nucleophilic Addition benzophenone->reaction acetylene Acetylene acetylene->reaction base Strong Base (e.g., NaNH2) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction product This compound reaction->product G cluster_crystallization Crystallization Workflow start Synthesized Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool evaporate Slow Evaporation cool->evaporate crystals Formation of Single Crystals evaporate->crystals analyze X-ray Diffraction Analysis crystals->analyze G cluster_pathway Potential Biological Interactions of Propargyl Alcohols propargyl_alcohol Propargyl Alcohol (e.g., this compound) target1 Bacterial Enzyme propargyl_alcohol->target1 target2 L-type Calcium Channel propargyl_alcohol->target2 effect1 Inhibition of Cell Wall Synthesis target1->effect1 effect2 Modulation of Calcium Influx target2->effect2 outcome1 Antibacterial Activity effect1->outcome1 outcome2 Cardiovascular/Neurological Effects effect2->outcome2

References

Synthesis of 1,1-Diphenyl-2-propyn-1-ol from Benzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-2-propyn-1-ol, a valuable intermediate in organic synthesis, from the readily available starting material, benzophenone (B1666685). This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and characterization of the final product.

Introduction

This compound is a tertiary propargyl alcohol that serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its structure, featuring two phenyl rings and a terminal alkyne, allows for a wide range of chemical transformations. The most common and efficient method for its synthesis involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone. This guide will focus on two primary approaches: the use of Grignard reagents and organolithium reagents.

Synthetic Methodologies

The core of the synthesis lies in the ethynylation of benzophenone. This is typically achieved by reacting benzophenone with a source of nucleophilic acetylene (B1199291). The two most effective methods employ ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.

Grignard Reaction

The Grignard reaction approach involves the in-situ or pre-formed ethynylmagnesium bromide, which acts as a potent nucleophile. The reaction proceeds via the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of benzophenone, followed by an acidic workup to yield the desired tertiary alcohol.

Organolithium Reaction

Similar to the Grignard reaction, the use of lithium acetylide provides a powerful nucleophile for the addition to benzophenone. Lithium acetylide can be prepared by the deprotonation of acetylene gas with a strong organolithium base, such as n-butyllithium.

Reaction Mechanism

The underlying mechanism for both methodologies is a nucleophilic addition to the carbonyl group of benzophenone. The acetylide anion (from either the Grignard or organolithium reagent) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous workup yields the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from benzophenone.

Method A: Synthesis using Ethynylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for Grignard reactions with ketones.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide. A white precipitate may form.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous THF and add it dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford pure this compound as a white to pale yellow crystalline solid.[2]

Method B: Synthesis using Lithium Acetylide

This protocol is based on standard procedures for the generation and use of lithium acetylide.

Materials:

  • Benzophenone

  • Acetylene gas (purified)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Low-temperature thermometer

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Preparation of Lithium Acetylide:

    • In a flame-dried three-necked flask under an inert atmosphere, dissolve purified acetylene gas in anhydrous THF at -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide will form.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous THF and add it dropwise to the lithium acetylide suspension at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Recrystallize the crude product from a hexanes/ethyl acetate solvent system to yield pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₂O
Molecular Weight208.26 g/mol
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point47-49 °C[1]
Boiling Point183 °C at 20 mmHg[1]
SolubilityInsoluble in water[1]

Table 2: Typical Reaction Parameters and Yields

ParameterMethod A (Grignard)Method B (Organolithium)
Reactants Benzophenone, Ethynylmagnesium BromideBenzophenone, Lithium Acetylide
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 3-4 hours3-4 hours
Typical Yield 85-95% (estimated based on analogous reactions)80-90% (estimated based on analogous reactions)

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the acetylenic proton, the aromatic protons of the two phenyl groups, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the acetylenic carbons, the quaternary carbon attached to the hydroxyl group, and the aromatic carbons.[3]

  • IR Spectroscopy: The infrared spectrum will show a characteristic absorption band for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Visualizations

Signaling Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzophenone Benzophenone (C₁₃H₁₀O) alkoxide Tetrahedral Alkoxide Intermediate benzophenone->alkoxide Nucleophilic Attack acetylide Acetylide Nucleophile (HC≡C⁻) acetylide->alkoxide product This compound (C₁₅H₁₂O) alkoxide->product Protonation (Aqueous Workup)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start step1 Preparation of Acetylide Reagent (Grignard or Organolithium) start->step1 step2 Reaction with Benzophenone in Anhydrous THF step1->step2 step3 Aqueous Workup (Quenching with NH₄Cl) step2->step3 step4 Extraction with Organic Solvent step3->step4 step5 Drying and Solvent Removal step4->step5 step6 Purification by Recrystallization step5->step6 step7 Characterization (NMR, IR, MP) step6->step7 end End step7->end

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1,1-Diphenyl-2-propyn-1-ol. This versatile propargylic alcohol, featuring both aromatic stability and alkynyl reactivity, serves as a crucial intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 3923-52-2
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol [3][4][5]
Melting Point 47-49 °C[3][5]
Boiling Point 183 °C at 20 mmHg[3][5]
Density ~1.046 g/cm³ (estimate)[3]
Refractive Index ~1.536 (estimate)[3]
pKa 11.58 ± 0.29 (Predicted)[3]
Flash Point >113 °C (>230 °F)[3][5]
Appearance White to pale yellow powder or crystals[1][2][3]
Solubility Insoluble in water[6]

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of a reactive hydroxyl group and a terminal alkyne.[7] This unique structure allows for a wide range of chemical transformations, making it a precursor for complex molecular frameworks.

Its applications span several areas:

  • Pharmaceutical Intermediates : It is used in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing aromatic and propargylic functional groups.[6][7]

  • Catalyst and Ligand Precursors : The compound serves as a raw material for designing organometallic catalysts and chiral ligands, which are crucial for improving selectivity and efficiency in fine chemical processes.[7] It has been used in the synthesis of ruthenium and osmium complexes.[5][]

  • Fine Chemical and Material Synthesis : It is a versatile reagent for preparing specialty polymers, aromatic derivatives, and optical materials.[7] For instance, it is a starting material for the synthesis of thieno-2H-chromenes.[5][6]

  • Organic Synthesis : The alkyne group can undergo various reactions, including addition, metathesis, hydroboration, cleavage, coupling, and cycloadditions.[5] The propargylic alcohol moiety can participate in nucleophilic substitution reactions.[9]

The reactivity of this compound is central to its utility. The molecule can react to form allenylidene complexes with ruthenium, which can then be converted to methoxycarbene complexes.[] Furthermore, it can react with osmium complexes, leading to the formation of furan (B31954) derivatives through a catalyzed conversion.[]

Reactivity_of_1_1_Diphenyl_2_propyn_1_ol Key Synthetic Pathways of this compound A This compound B Organometallic Catalysts (e.g., Ruthenium Complexes) A->B Precursor for C Chiral Ligands A->C Precursor for D Thieno-2H-chromenes A->D Synthesis of E Pharmaceutical Intermediates A->E Intermediate for F Specialty Polymers and Optical Materials A->F Building block for

Key Synthetic Pathways

Experimental Protocols

Synthesis of this compound from Benzophenone (B1666685) and Acetylene (B1199291)

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of Sodium Methoxide: In a three-necked flask under a nitrogen atmosphere, slowly add small pieces of sodium metal to anhydrous methanol while cooling with an ice water bath.

  • Addition of Benzophenone: Once all the sodium has dissolved, add benzophenone to the solution. Stir the mixture and cool it to below 0 °C.

  • Acetylene Introduction: Slowly bubble acetylene gas through the reaction mixture. Control the flow rate to maintain the reaction temperature between 0 and 5 °C. The reaction is complete when it is no longer exothermic.

  • Neutralization: In a separate flask, prepare a solution of ammonium chloride in methanol and cool it with an ice bath. Pour the reaction mixture into the ammonium chloride solution to neutralize it, keeping the temperature below 20 °C.

  • Workup and Purification: Filter the neutralized solution. Distill the filtrate to remove the methanol. The crude product can then be purified by distillation under reduced pressure or by recrystallization.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product A Benzophenone D Reaction in Methanol at 0-5 °C A->D B Acetylene B->D C Sodium Methoxide (from Na and Methanol) C->D E Neutralization with Ammonium Chloride D->E F Filtration E->F G Solvent Removal (Distillation) F->G H This compound G->H

Synthesis Workflow

Safety Information

This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][5] It is incompatible with oxidizing agents.[1] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[5] It is a combustible solid and should be stored in a cool, dark place under an inert atmosphere.[1][5]

References

Solubility Profile of 1,1-Diphenyl-2-propyn-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for determining precise solubility parameters in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its two non-polar phenyl groups and a polar hydroxyl group, is a molecule of intermediate polarity. Its solubility will therefore depend on the polarity of the solvent.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent Polarity (Dielectric Constant at 20°C)Predicted SolubilityRationale
Water80.1InsolubleThe large non-polar diphenyl structure outweighs the polarity of the single hydroxyl group.[1][2][3]
Methanol (B129727)33.0SolubleThe hydroxyl group of methanol can hydrogen bond with the hydroxyl group of the solute, and the non-polar methyl group can interact with the phenyl rings.
Ethanol24.5SolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution.
Acetone20.7SolubleAcetone is a polar aprotic solvent that can interact with the polar hydroxyl group.
Ethyl Acetate (B1210297)6.0SolubleAs a moderately polar solvent, ethyl acetate is expected to effectively solvate the molecule.
Toluene (B28343)2.4Likely SolubleThe non-polar nature of toluene aligns well with the non-polar phenyl groups of the solute.
Hexane (B92381)1.9Likely Sparingly Soluble to InsolubleThe highly non-polar nature of hexane may not be sufficient to overcome the intermolecular forces of the crystalline solid, despite the presence of the non-polar phenyl groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solid still present at the bottom.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A Prepare Supersaturated Solution (Excess Solute + Solvent) B Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C Settle and Collect Supernatant B->C D Filter Supernatant (0.45 µm filter) C->D E Dilute Sample to Known Volume D->E F Analyze Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenyl-2-propyn-1-ol, a versatile alkynol with significant applications in organic synthesis and as a precursor for various functional molecules. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known applications.

Chemical Identity and Synonyms

The compound with the chemical structure of a hydroxyl group and a propynyl (B12738560) group attached to the same carbon, which is also bonded to two phenyl groups, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1,1-diphenylprop-2-yn-1-ol[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

  • α-Ethynyl-α-phenylbenzenemethanol

  • 1,1-Diphenylprop-2-yn-1-ol[1]

  • Diphenylpropargyl alcohol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₂O[1]
Molecular Weight 208.26 g/mol
CAS Number 3923-52-2
Appearance White to pale yellow crystalline powder[2]
Melting Point 47-49 °C[3]
Boiling Point 183 °C at 20 mmHg[3]
Solubility Insoluble in water[1]
Storage Store in a cool, dark place under an inert atmosphere. Air sensitive.[2]

Synthesis of this compound

This compound is primarily synthesized through the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone (B1666685). The following is a representative laboratory-scale experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Ethynylation of Benzophenone

This procedure involves the in-situ generation of lithium acetylide, which then reacts with benzophenone.

Materials:

  • Benzophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (in hexanes)

  • Acetylene (B1199291) gas (purified)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Lithium Acetylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum, under a positive pressure of inert gas, place anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Bubble purified acetylene gas through the cold THF for a period to ensure saturation.

    • Slowly add a solution of n-butyllithium in hexanes to the acetylene-saturated THF via the dropping funnel while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the benzophenone solution to the stirred suspension of lithium acetylide at -78 °C using a syringe or cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the reactivity of the hydroxyl and terminal alkyne functionalities. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

One notable application is in the formation of ruthenium-based catalysts. For instance, it is used in the synthesis of ruthenium indenylidene complexes, which are employed in olefin metathesis reactions.

Biological Activity

While many derivatives of propargyl alcohols exhibit a range of biological activities, including antimicrobial and cytotoxic effects, specific data on the biological activity of this compound itself is not extensively reported in publicly available literature. The primary role of this compound in the context of drug development is as a versatile building block for the synthesis of more complex and biologically active molecules.

The workflow for the discovery of biologically active compounds derived from this compound would typically follow a path of chemical modification and subsequent biological screening.

Biological_Activity_Workflow cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Click Chemistry, Coupling Reactions) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Optimization->Derivatization Iterative Refinement Lead Lead Compound Optimization->Lead

Caption: Workflow for the development of bioactive compounds from this compound.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a clear logical progression from starting materials to the final product, involving the key steps of acetylide formation, nucleophilic addition, and purification.

Synthesis_Logic Benzophenone Benzophenone Addition Nucleophilic Addition Benzophenone->Addition Acetylene Acetylene Acetylide Lithium Acetylide (Nucleophile) Acetylene->Acetylide Base Strong Base (e.g., n-BuLi) Base->Acetylide Acetylide->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Quench Aqueous Work-up (e.g., NH4Cl) Intermediate->Quench Product This compound Quench->Product Purification Recrystallization Product->Purification Optional

Caption: Logical flow of the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ruthenium Indenylidene Catalysts Using 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ruthenium indenylidene complexes are a robust and highly efficient class of pre-catalysts for olefin metathesis reactions.[1][2] Their enhanced stability and activity make them valuable tools in organic synthesis and drug development.[3] This document provides detailed protocols for the synthesis of first-generation ruthenium indenylidene catalysts, commencing from the readily available and stable carbene source, 1,1-diphenyl-2-propyn-1-ol and its derivatives.[4] The synthesis generally involves the reaction of a propargylic alcohol with a ruthenium precursor like RuCl₂(PPh₃)₃, which can be followed by a phosphine (B1218219) exchange reaction to yield the final catalyst.[5][6]

I. General Reaction Scheme

The synthesis of ruthenium indenylidene catalysts from this compound derivatives typically follows a two-step process:

  • Formation of the Indenylidene Precursor: An acid-catalyzed reaction between a substituted this compound and a ruthenium phosphine complex, such as RuCl₂(PPh₃)₃.[7][8]

  • Phosphine Ligand Exchange: Subsequent exchange of the triphenylphosphine (B44618) (PPh₃) ligands with tricyclohexylphosphine (B42057) (PCy₃) to enhance the catalyst's activity.[6]

Reaction Pathway Diagram

Synthesis_Pathway A This compound Derivative C Indenylidene-Ru(PPh₃)₂ Intermediate A->C B RuCl₂(PPh₃)₃ B->C  Dioxane, HCl, 90°C E Final Ruthenium Indenylidene Catalyst C->E  DCM D PCy₃ D->E

Caption: General synthetic route for Ruthenium Indenylidene Catalysts.

II. Experimental Protocols

A. Synthesis of 1,1-Di-o-tolyl-2-propyn-1-ol (Ligand Precursor)

This protocol describes the synthesis of a substituted this compound derivative.

Materials:

Procedure: [7]

  • Under an argon atmosphere, add n-BuLi (1.5 eq., 5.7 mL, 14.28 mmol) dropwise to a stirred solution of trimethylsilylacetylene (1.5 eq., 2 mL, 14.28 mmol) in anhydrous THF (17 mL) at -90 °C.

  • After the addition, stir the resulting solution for an additional 5 minutes at -90 °C, followed by 30 minutes at room temperature.

  • Cool the solution back to -90 °C and slowly add a solution of di-o-tolylmethanone (1.0 eq., 2.0 g, 9.52 mmol) in dry THF (17 mL).

  • Allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.

  • Follow standard work-up and purification procedures to isolate the product.

B. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂

This protocol details the formation of the initial ruthenium indenylidene complex.

Materials:

  • RuCl₂(PPh₃)₃

  • This compound

  • Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure: [9]

  • Set up a dry 100 mL 3-neck round bottom flask equipped with a condenser, septum, and a sidearm stopcock under a nitrogen atmosphere.

  • Degas the flask with N₂ until it cools to room temperature.

  • Add RuCl₂(PPh₃)₂ (0.179 g, 1.87 x 10⁻⁴ mol), THF (10 mL), and this compound (0.080 g, 3.84 x 10⁻⁴ mol) to the flask.

  • Heat the solution under reflux. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[7]

  • After the reaction is complete, remove the solvent via rotary evaporation.

  • The resulting solid can be vacuum dried and stored.

C. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PCy₃)₂

This protocol describes the phosphine exchange reaction to yield the final, more active catalyst.

Materials:

  • RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ (from protocol B)

  • Tricyclohexylphosphine (PCy₃)

  • Dichloromethane (DCM)

Procedure: [6]

  • Dissolve the crude RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ in dichloromethane.

  • Add tricyclohexylphosphine (PCy₃) to the solution.

  • Stir the reaction mixture at room temperature. The exchange is typically rapid.

  • The final product can be isolated as a reddish-brown solid by washing with n-pentane.

Experimental Workflow Diagram

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis A1 React Trimethylsilylacetylene and n-BuLi in THF at -90°C A2 Add Di-aryl-methanone in THF at -90°C A1->A2 A3 Reflux and Purify A2->A3 A4 1,1-Diaryl-2-propyn-1-ol A3->A4 B1 React RuCl₂(PPh₃)₃ with Propargyl Alcohol in THF/Dioxane A4->B1 B2 Isolate Intermediate Ru(Ind)(PPh₃)₂ Complex B1->B2 B3 Phosphine Exchange with PCy₃ in DCM B2->B3 B4 Isolate and Purify Final Catalyst B3->B4 B5 Final Ru(Ind)(PCy₃)₂ Catalyst B4->B5

Caption: Workflow for synthesis of Ruthenium Indenylidene Catalysts.

III. Data Presentation

Table 1: Synthesis of Substituted Ruthenium Indenylidene Catalysts

This table summarizes the synthesis of various non-chelating ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols.[10]

CatalystR Group on IndenylideneYield (%)31P NMR (δ, ppm)
5a 4-methyl-3-(o-tolyl)--
5b 3-(p-fluorophenyl)--
5c 3-(2,6-xylyl)--
5d 3-(1-naphthyl)--
7a iso-propyl91-95-
7b tert-butyl91-95-
7c cyclohexyl91-95-

Yields for 7a-c refer to the phosphine exchange step.[6] Specific yield and NMR data for 5a-d were not provided in the abstract.[10]

Table 2: Characterization Data for a Representative Catalyst

This table presents characterization data for the synthesis of C₅₁H₄₀P₂Cl₂Ru (1A) and its subsequent reaction to form C₅₁H₇₆Cl₂P₂Ru (1B).[9]

CompoundFormulaYield (%)1H NMR (δ, ppm)31P NMR (δ, ppm)
1A C₅₁H₄₀P₂Cl₂Ru41.67.3-7.8 (overlapping Ph and indenylidene)29.5 (s)
1B C₅₁H₇₆Cl₂P₂Ru167*1.8-2.1 (PCy₃), 7.1-7.9 (Ph and indenylidene)29.8 (s)

*The reported yield of 167% for 1B suggests the presence of impurities or experimental error.[9]

IV. Applications in Olefin Metathesis

Ruthenium indenylidene catalysts are highly versatile and find applications in various olefin metathesis reactions, including:

  • Ring-Closing Metathesis (RCM): These catalysts have shown comparable or superior performance to classical Grubbs catalysts in terms of yield, reaction rate, and functional group tolerance, particularly for the synthesis of medium-sized rings.[4][8]

  • Ring-Opening Metathesis Polymerization (ROMP): The synthesized catalysts demonstrate similar catalytic activity in ROMP reactions when compared to standard indenylidene catalysts.[10]

  • Cross-Metathesis (CM) and Enyne Metathesis: The versatility of these catalysts extends to CM and enyne metathesis reactions.[1][11]

The development of latent ruthenium-indenylidene catalysts, which can be activated by a specific stimulus such as a Brønsted acid, further expands their utility in controlled polymerization and complex molecule synthesis.[11] The relatively low cost, ease of synthesis, and excellent catalytic performance make indenylidene-type catalysts an attractive option for various applications in the pharmaceutical and materials science industries.[8]

References

Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,1-diphenyl-2-propyn-1-ol as a key intermediate in various organic transformations. Detailed protocols for several key applications are provided to facilitate its use in research and development.

Synthesis of Ruthenium Indenylidene Olefin Metathesis Catalysts

This compound serves as a stable and convenient precursor for the synthesis of first-generation Grubbs-type ruthenium indenylidene complexes, which are powerful catalysts for olefin metathesis reactions. The synthesis involves the reaction of the propargyl alcohol with a ruthenium precursor in the presence of an acid, followed by ligand exchange.

Quantitative Data: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)
PrecursorCatalyst SystemSolventTemperature (°C)Time (min)Yield (%)
This compoundRu(PPh₃)₃Cl₂ / HCl1,4-Dioxane (B91453)901092
Experimental Protocol: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)[2]
  • A one-liter glass reactor equipped with a condenser and stirrer is flushed with argon.

  • 700 ml of 1,4-dioxane is added and heated to 90°C.

  • 7.3 g (34 mmol) of this compound and 30 g (31 mmol) of Ru(PPh₃)₃Cl₂ are added successively while stirring.

  • After the addition is complete, 7.1 ml of 4M HCl in 1,4-dioxane is added.

  • The reaction mixture is stirred for an additional 10 minutes at 90°C.

  • A solution of 4.15 g (10 mmol) of tricyclohexylphosphine (B42057) (PCy₃) in 50 ml of 1,4-dioxane is then added.

  • The mixture is stirred for another 10 minutes at 90°C.

  • The reaction mixture is then cooled to 40°C.

  • Approximately 780 ml of the 1,4-dioxane is distilled off under vacuum, causing the product to precipitate.

  • The resulting brick-red powder is separated from the mother liquor, washed with ethanol, and dried under vacuum.

Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Ru(PPh3)3Cl2 Ru(PPh3)3Cl2 Ru(PPh3)3Cl2->Reaction HCl HCl HCl->Reaction PCy3 PCy3 PCy3->Reaction Distillation Distillation Reaction->Distillation Precipitation Precipitation Distillation->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing (PCy3)2Cl2Ru(3-phenylinden-1-ylidene) (PCy3)2Cl2Ru(3-phenylinden-1-ylidene) Filtration_Washing->(PCy3)2Cl2Ru(3-phenylinden-1-ylidene)

Caption: Workflow for the synthesis of a Ruthenium Indenylidene Catalyst.

Meyer-Schuster and Rupe Rearrangements

Tertiary propargylic alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes or ketones, while the competing Rupe rearrangement leads to α,β-unsaturated methyl ketones.[1][2] The choice of catalyst and reaction conditions can influence the product distribution. While strong protic acids have been traditionally used, modern methods often employ transition metal catalysts for milder and more selective transformations.[2]

Plausible Reaction Pathways

Under acidic conditions, this compound is expected to primarily undergo the Rupe rearrangement due to the tertiary nature of the alcohol, which favors the formation of an enyne intermediate.

Representative Experimental Protocol (Adapted from related literature)

This protocol is a general representation and may require optimization for this compound.

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene (B28343), 1.0 mL), add the acid catalyst (e.g., aqueous (OH)P(O)H₂, 5-10 mol%).

  • Stir the reaction mixture at a temperature ranging from 90-110°C for approximately 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Rearrangement Mechanisms

G cluster_start Starting Material cluster_meyer_schuster Meyer-Schuster Pathway cluster_rupe Rupe Pathway A This compound B Protonation A->B H+ G Protonation & Dehydration A->G H+ C 1,3-Hydroxyl Shift B->C D Allenol Intermediate C->D E Tautomerization D->E F α,β-Unsaturated Aldehyde E->F H Enyne Intermediate G->H I Hydration H->I H2O J α,β-Unsaturated Ketone I->J

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Synthesis of Thieno[3,2-c]chromene Derivatives (Proposed)

While a direct one-pot synthesis from this compound is not prominently described, a plausible multi-step approach can be envisioned based on established methodologies for the synthesis of thieno-chromene scaffolds. This would likely involve an initial reaction to introduce a sulfur-containing moiety, followed by cyclization. One potential route involves the reaction with a mercapto-substituted aromatic compound.

Proposed Synthetic Strategy

A two-step synthesis is proposed:

  • Propargylic Substitution: Reaction of this compound with a suitable mercapto-phenol derivative to form a propargyl thioether.

  • Cyclization: Intramolecular cyclization of the thioether intermediate to form the thieno[3,2-c]chromene ring system.

Representative Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Propargyl Thioether Intermediate

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted 2-mercaptophenol (B73258) (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of a Lewis acid or a transition metal catalyst known to promote propargylic substitution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and work up to isolate the crude propargyl thioether.

  • Purify the intermediate by column chromatography.

Step 2: Cyclization to the Thieno[3,2-c]chromene

  • Dissolve the purified propargyl thioether intermediate in a high-boiling solvent (e.g., toluene or xylenes).

  • Add a catalyst suitable for intramolecular hydroarylation/cyclization (e.g., a gold or platinum catalyst).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product by column chromatography.

Proposed Reaction Scheme

G A This compound C Propargyl Thioether Intermediate A->C Propargylic Substitution B 2-Mercaptophenol B->C D Diphenyl-substituted Thieno[3,2-c]chromene C->D Intramolecular Cyclization G A 2 x this compound B (Z)-Enynediol Intermediate A->B Os-catalyzed Dimerization C Furanol Derivative B->C Cycloisomerization

References

Reactions of 1,1-Diphenyl-2-propyn-1-ol with Organometallic Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of the tertiary propargylic alcohol, 1,1-Diphenyl-2-propyn-1-ol, with various organometallic reagents. These reactions are pivotal in synthetic organic chemistry for the formation of diverse molecular architectures, including substituted allenes and other valuable intermediates for drug discovery and material science.

Introduction

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of the hydroxyl group and the terminal alkyne, making it a suitable substrate for a variety of transformations. Reactions with organometallic reagents, such as Grignard reagents, organocuprates (Gilman reagents), and organolithium reagents, can proceed through several pathways, including nucleophilic addition to the carbonyl group (in its synthetic precursor, benzophenone), deprotonation of the acetylenic proton, or, most notably, SN2' displacement of the hydroxyl group to form allenes. The choice of organometallic reagent and reaction conditions dictates the outcome of the reaction, allowing for selective synthesis of desired products.

Key Reaction Pathways

The primary reaction pathways involving this compound and organometallic reagents include:

  • Synthesis of Substituted Propargyl Alcohols (via Grignard Reagents): While this compound is the starting material, its synthesis from benzophenone (B1666685) and a propargyl Grignard reagent illustrates a key reaction of organometallics with carbonyls.

  • Synthesis of Allenes (via Organocuprates): The SN2' reaction of this compound or its derivatives with organocuprates is a powerful method for the synthesis of trisubstituted allenes.

  • Deprotonation (via Organolithium Reagents): Strong bases like n-butyllithium can deprotonate the terminal alkyne, generating a lithium acetylide which can then react with various electrophiles.

Below are detailed protocols and data for these key transformations.

Synthesis of this compound

The synthesis of the title compound is a prerequisite for studying its subsequent reactions. A common method involves the reaction of benzophenone with an acetylenic Grignard reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar propargyl alcohols.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

Quantitative Data:

Reagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)Reference
Propargylmagnesium bromideBenzophenoneDiethyl Ether0 to RT3~85-95Adapted from similar syntheses

Reactions of this compound

Synthesis of Allenes via SN2' Reaction with Organocuprates

The reaction of propargylic alcohols or their derivatives with organocuprates (Gilman reagents) is a highly effective method for the synthesis of allenes. The reaction proceeds via an SN2' mechanism, where the nucleophilic alkyl group from the cuprate (B13416276) attacks the terminal carbon of the alkyne, leading to a 1,3-substitution and formation of the allene (B1206475). For tertiary propargylic alcohols like this compound, activation of the hydroxyl group, for instance by converting it to an acetate or mesylate, is often necessary to facilitate the displacement.

Experimental Protocol: Synthesis of 1,1,3-Triphenylallene (Hypothetical, based on similar reactions)

This protocol is a representative procedure for the synthesis of a trisubstituted allene from a derivative of this compound.

Materials:

  • This compound acetate (can be prepared by reacting the alcohol with acetic anhydride)

  • Copper(I) iodide (CuI)

  • Phenyllithium (B1222949) or Phenylmagnesium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Organocuprate (Lithium Diphenylcuprate): In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI in anhydrous THF at -40 °C. To this suspension, add two equivalents of phenyllithium solution dropwise, maintaining the temperature below -30 °C. Stir the resulting solution for 30 minutes at this temperature.

  • SN2' Reaction: In a separate flask, dissolve this compound acetate in anhydrous THF and cool the solution to -78 °C. Add the freshly prepared lithium diphenylcuprate solution to the acetate solution via cannula.

  • Reaction Progression and Work-up: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the allene.

Quantitative Data for SN2' Reactions of Tertiary Propargylic Alcohol Derivatives:

Propargylic SubstrateOrganocuprateSolventTemperature (°C)Time (h)ProductYield (%)
This compound acetate(CH₃)₂CuLiTHF-78 to RT121,1-Diphenyl-3-methylalleneModerate to High (estimated)
This compound acetate(Ph)₂CuLiTHF-78 to RT121,1,3-TriphenylalleneModerate to High (estimated)
Tertiary Propargylic MesylatesR₂CuLiTHF-78 to RT1-4Trisubstituted Allenes70-90

Reaction Workflow: Synthesis of Allenes

Allene_Synthesis cluster_reagent Organocuprate Formation cluster_reaction SN2' Reaction RLi 2 R-Li R2CuLi R₂CuLi (Gilman Reagent) RLi->R2CuLi CuI CuI CuI->R2CuLi Propargyl_Acetate This compound Acetate R2CuLi->Propargyl_Acetate Allene Trisubstituted Allene Propargyl_Acetate->Allene Sₙ2' Attack

Caption: Workflow for the synthesis of trisubstituted allenes from this compound acetate and an organocuprate reagent.

Deprotonation with Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases capable of deprotonating the terminal alkyne of this compound to form a lithium acetylide. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the terminal position of the alkyne.

Experimental Protocol: Deprotonation and Silylation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: To a solution of this compound in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-BuLi (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Reaction with Electrophile: Add trimethylsilyl chloride (1.2 equivalents) to the solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the silylated product.

Quantitative Data for Deprotonation-Functionalization:

ElectrophileSolventTemperature (°C)Time (h)ProductYield (%)
(CH₃)₃SiClTHF-78 to RT2.51,1-Diphenyl-3-(trimethylsilyl)-2-propyn-1-olHigh (estimated)
D₂OTHF-78 to RT11,1-Diphenyl-3-deuterio-2-propyn-1-olQuantitative

Logical Relationship: Deprotonation and Electrophilic Quench

Deprotonation Start This compound Deprotonation Deprotonation with n-BuLi Start->Deprotonation Intermediate Lithium Acetylide Deprotonation->Intermediate Quench Reaction with Electrophile (E⁺) Intermediate->Quench Product Terminal-Functionalized Product Quench->Product

Caption: Logical flow of the deprotonation of this compound followed by reaction with an electrophile.

Conclusion

The reactions of this compound with organometallic reagents provide access to a wide range of valuable chemical entities. The choice of the organometallic reagent is crucial in directing the reaction towards the desired product, be it a substituted allene through an SN2' displacement with an organocuprate, or a terminally functionalized alkyne via deprotonation with an organolithium reagent. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize these powerful transformations. Careful control of reaction conditions, particularly the exclusion of moisture and air, is paramount to achieving high yields and purity.

Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1-diphenyl-2-propyn-1-ol as a versatile starting material and intermediate in the synthesis of various classes of pharmaceutical compounds. Its unique propargylic alcohol structure, featuring both aromatic and alkynyl moieties, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Application in the Synthesis of Anticonvulsant Agents

This compound serves as a key precursor in the synthesis of novel aminonitrile derivatives with potential anticonvulsant properties. The synthetic strategy involves the introduction of a dialkylamino group followed by a rearrangement to yield the target compound. This class of compounds is of interest for the development of new therapies for neurological disorders such as epilepsy.

Experimental Protocol: Synthesis of α,α-Diphenyl-γ-dimethylaminobutyronitrile

This protocol details the synthesis of a potential anticonvulsant agent starting from this compound.

Step 1: Synthesis of 3-(Dimethylamino)-1,1-diphenyl-2-propyn-1-ol

  • To a solution of this compound (10.4 g, 0.05 mol) in 100 mL of dioxane, add paraformaldehyde (1.8 g, 0.06 mol) and a 40% aqueous solution of dimethylamine (B145610) (13.5 g, 0.12 mol).

  • Add cuprous chloride (0.2 g) to the mixture.

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling, pour the mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Step 2: Rearrangement to α,α-Diphenyl-γ-dimethylaminobutyronitrile

  • Dissolve the purified 3-(dimethylamino)-1,1-diphenyl-2-propyn-1-ol (13.3 g, 0.05 mol) in 100 mL of thionyl chloride.

  • Stir the solution at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Make the aqueous solution basic by the addition of a saturated sodium carbonate solution.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude α,α-diphenyl-γ-dimethylaminobutyronitrile.

  • Further purification can be achieved by recrystallization or chromatography.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
13-(Dimethylamino)-1,1-diphenyl-2-propyn-1-olThis compoundParaformaldehyde, Dimethylamine, CuCl~80-90%
2α,α-Diphenyl-γ-dimethylaminobutyronitrile3-(Dimethylamino)-1,1-diphenyl-2-propyn-1-olThionyl Chloride~70-80%

Logical Workflow for Anticonvulsant Synthesis

G A This compound B Mannich Reaction (Paraformaldehyde, Dimethylamine, CuCl) A->B Step 1 C 3-(Dimethylamino)-1,1- diphenyl-2-propyn-1-ol B->C D Rearrangement (Thionyl Chloride) C->D Step 2 E α,α-Diphenyl-γ-dimethylaminobutyronitrile (Anticonvulsant Precursor) D->E

Caption: Synthetic pathway to a potential anticonvulsant.

Application in the Synthesis of Anti-inflammatory Agents (Chalcones)

This compound can be converted into 1,3-diphenyl-2-propen-1-one, a chalcone, through a Meyer-Schuster rearrangement. Chalcones are a class of compounds with well-documented anti-inflammatory and immunomodulatory activities, often acting on key signaling pathways involved in inflammation.

Experimental Protocol: Meyer-Schuster Rearrangement to 1,3-Diphenyl-2-propen-1-one

This protocol is adapted from the rearrangement of similar propargyl alcohols and can be optimized for this compound.

  • Dissolve this compound (10.4 g, 0.05 mol) in a suitable solvent such as toluene (B28343) (100 mL).

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.95 g, 0.005 mol) or a gold(I) catalyst for milder conditions.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 1,3-diphenyl-2-propen-1-one can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) or by recrystallization from ethanol.

Quantitative Data
ProductStarting MaterialCatalystTypical Yield (%)
1,3-Diphenyl-2-propen-1-oneThis compoundp-TsOH or Au(I) catalyst70-90% (expected)
Signaling Pathway Modulated by Chalcones: NLRP3 Inflammasome

Chalcone derivatives have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Priming Signal Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b Transcription IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL1b->IL18 NLRP3_activation NLRP3 Inflammasome Assembly ASC ASC NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Signal (e.g., K+ efflux) Casp1->Pro_IL1b Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Chalcones Chalcones (from this compound) Chalcones->NLRP3_activation Inhibition

Caption: Chalcones inhibit the NLRP3 inflammasome pathway.

Application in the Synthesis of Potential Anticarcinogenic Agents

Propargyl alcohols like this compound are valuable starting materials for the synthesis of oxathiolene oxides, a class of sulfur-containing heterocyclic compounds that have been investigated for their potential as anticarcinogenic enzyme inducers.

Experimental Protocol: Synthesis of a Diphenyl-substituted Oxathiolene Oxide

This is a general protocol that can be adapted for this compound.

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.4 g, 0.05 mol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a Grignard reagent, such as vinylmagnesium bromide (1.0 M in THF, 150 mL, 0.15 mol, 3 equivalents), to the solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Condense sulfur dioxide gas into the flask for approximately 5-10 minutes.

  • Allow the mixture to warm slowly to room temperature. The color of the solution will typically change from brown to yellow.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired oxathiolene oxide.

Quantitative Data
ProductStarting MaterialReagentsTypical Yield (%)
Diphenyl-substituted Oxathiolene OxideThis compoundGrignard Reagent, SO₂30-60% (expected)

Experimental Workflow for Oxathiolene Oxide Synthesis

G A This compound in THF B Addition of Grignard Reagent A->B C Reflux B->C D Cooling to -78 °C C->D E Addition of SO₂ D->E F Work-up and Purification E->F G Diphenyl-substituted Oxathiolene Oxide F->G

Caption: Workflow for the synthesis of oxathiolene oxides.

The Pivotal Role of 1,1-Diphenyl-2-propyn-1-ol in the Synthesis of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: 1,1-Diphenyl-2-propyn-1-ol is a key aromatic alcohol that serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and notably, agrochemicals.[1][2] Its unique structural features, particularly the presence of two phenyl groups and a terminal alkyne, make it a valuable precursor for the construction of complex molecular architectures found in potent fungicides. This document provides a detailed overview of its application in the production of triazole fungicides, a critical class of agrochemicals used to protect a wide range of crops from fungal diseases.[3][4][5]

Application in the Synthesis of Triazole Fungicides

This compound is a crucial building block for the synthesis of several economically important triazole fungicides, including but not limited to paclobutrazol, uniconazole, and diniconazole. These fungicides are known for their broad-spectrum activity and their mechanism of action, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.[3]

The synthesis of these triazole fungicides generally involves the reaction of a substituted ketone with an organometallic reagent derived from a terminal alkyne, followed by the introduction of the triazole moiety. While specific synthetic routes may vary, the fundamental role of this compound lies in providing the core diphenylmethyl structure that is characteristic of this family of fungicides.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of triazole fungicides utilizing intermediates structurally related to this compound. It is important to note that these are illustrative examples and may require optimization based on specific laboratory conditions and desired final product.

General Synthesis of a Triazole Fungicide Intermediate

This protocol outlines a common pathway for the synthesis of a key intermediate for triazole fungicides.

Materials:

Procedure:

  • A reaction vessel equipped with a stirrer, a gas inlet, and a cooling system is charged with anhydrous liquid ammonia.

  • Sodium amide is carefully added to the liquid ammonia to form a solution of sodium acetylide.

  • Acetylene gas is bubbled through the solution to ensure the complete formation of the acetylide.

  • A solution of the substituted benzophenone derivative in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide solution at low temperature (-33 °C or below).

  • The reaction mixture is stirred for several hours to allow for the formation of the corresponding propargyl alcohol.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude propargyl alcohol intermediate.

  • The crude product is then purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of intermediates and final triazole fungicide products. Please note that these values are illustrative and can vary significantly based on the specific reagents, reaction conditions, and scale of the synthesis.

StepReactantsCatalyst/BaseSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Intermediate Synthesis Substituted Benzophenone, AcetyleneSodium AmideLiquid Ammonia2-4-3385-95>95
Triazole Addition Propargyl alcohol intermediate, 1,2,4-TriazolePotassium CarbonateAcetonitrile4-6Reflux (82)70-85>98
Reduction (for Paclobutrazol) Unsaturated triazole intermediate, Hydrogen gasPalladium on CarbonMethanol/Ethanol2-350-80>90>99

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow for triazole fungicides and their mechanism of action.

Synthesis_Workflow Start This compound (or derivative) Intermediate Key Intermediate (e.g., Epoxide or Halohydrin) Start->Intermediate Reaction Triazole_Addition Addition of 1,2,4-Triazole Intermediate->Triazole_Addition Nucleophilic Substitution Final_Product Triazole Fungicide (e.g., Paclobutrazol) Triazole_Addition->Final_Product Purification Purification and Formulation Final_Product->Purification End_Product Final Agrochemical Product Purification->End_Product

Caption: General synthetic workflow for triazole fungicides.

Mechanism_of_Action Triazole Triazole Fungicide CYP51 Cytochrome P450 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Disruption Membrane Disruption & Fungal Cell Death Triazole->Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Disruption Leads to

Caption: Mechanism of action of triazole fungicides.

Conclusion

This compound is an indispensable precursor in the agrochemical industry, particularly for the synthesis of potent triazole fungicides. Its unique chemical structure allows for the efficient construction of the core molecular framework of these important crop protection agents. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the development and production of agrochemicals. Further research and process optimization can lead to even more efficient and sustainable methods for the synthesis of next-generation fungicides.

References

Application of 1,1-Diphenyl-2-propyn-1-ol in the Synthesis of Photochromic Thieno-2H-chromene Dyestuffs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diphenyl-2-propyn-1-ol is a valuable propargyl alcohol derivative that serves as a key precursor in the synthesis of various organic compounds, including specialized dyestuffs. Its utility in dye chemistry is notably demonstrated in the preparation of thieno-2H-chromenes, a class of compounds renowned for their photochromic properties. This application note details the synthesis of these photochromic dyes, providing comprehensive experimental protocols and quantitative data for researchers in materials science and drug development.

Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color. Thieno-2H-chromenes synthesized from this compound exhibit this property, making them suitable for applications such as in optical lenses, smart windows, and molecular switches. The synthesis involves the acid-catalyzed condensation of this compound with a hydroxy-substituted benzothiophene (B83047).

Application Notes

The reaction proceeds via an acid-catalyzed mechanism where the hydroxyl group of this compound is protonated, leading to the formation of a stabilized carbocation. This intermediate then undergoes an electrophilic attack on the electron-rich aromatic ring of the hydroxybenzothiophene. Subsequent cyclization and dehydration yield the final thieno-2H-chromene dyestuff. The substitution pattern on the benzothiophene moiety can be varied to tune the photochromic and spectroscopic properties of the resulting dye.

Key Features:

  • Versatile Precursor: this compound provides a stable and reactive framework for the synthesis.

  • Photochromic Properties: The resulting thieno-2H-chromenes exhibit reversible color change upon irradiation.

  • Tunable Properties: Modification of the benzothiophene starting material allows for the fine-tuning of the dye's absorption spectra and photochromic performance.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative photochromic thieno-2H-chromene dyestuff using this compound.

Synthesis of 2,2-Diphenyl-2H-thieno[3,2-c]chromene Derivatives

This protocol is based on the synthesis of methyl-induced linear and angular thieno-2H-chromenes.[1]

Materials:

  • Appropriately substituted 6-hydroxybenzo[b]thiophene

  • This compound

  • Acidic Alumina (B75360) Brockmann I

  • Anhydrous Toluene (B28343)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A solution of the respective 6-hydroxybenzo[b]thiophene (1.0 eq) and this compound (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask.

  • Acidic Alumina Brockmann I is added to the solution, which acts as both a catalyst and a drying agent.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period (e.g., several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the alumina is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure thieno-2H-chromene dyestuff.

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative thieno-2H-chromene dyestuffs.

CompoundStarting HydroxybenzothiopheneProduct StructureYield (%)Melting Point (°C)λmax (nm) (Toluene)
1 6-Hydroxy-3-methylbenzo[b]thiophene2,2-Diphenyl-8-methyl-2H-thieno[3,2-c]chromene75168-170330
2 6-Hydroxy-2-methylbenzo[b]thiophene2,2-Diphenyl-9-methyl-2H-thieno[3,2-c]chromene68155-157332
3 6-Hydroxy-2,3-dimethylbenzo[b]thiophene2,2-Diphenyl-8,9-dimethyl-2H-thieno[3,2-c]chromene80178-180335

Visualizations

Diagram 1: General Synthesis of Thieno-2H-chromenes

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_1 This compound Product_1 2,2-Diphenyl-2H-thieno[3,2-c]chromene Reactant_1->Product_1 + Reactant_2 6-Hydroxybenzo[b]thiophene Reactant_2->Product_1 Catalyst Acidic Alumina Catalyst->Product_1 Solvent Toluene, Reflux Solvent->Product_1

Caption: General reaction scheme for the synthesis of photochromic thieno-2H-chromenes.

Diagram 2: Experimental Workflow for Dyestuff Synthesis

Workflow Start Start Step1 Mix Reactants: - 6-Hydroxybenzo[b]thiophene - this compound - Toluene Start->Step1 Step2 Add Catalyst: Acidic Alumina Step1->Step2 Step3 Heat Reaction Mixture (Reflux) Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Filter to Remove Catalyst Step4->Step5 Reaction Complete Step6 Concentrate Filtrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Obtain Pure Thieno-2H-chromene Step7->End

Caption: Step-by-step workflow for the synthesis and purification of thieno-2H-chromene dyes.

References

Application Notes and Protocols: Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[1][2] This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization.[3][4] For tertiary propargylic alcohols, the rearrangement typically yields α,β-unsaturated ketones. The reaction is of significant interest in organic synthesis due to the prevalence of α,β-unsaturated carbonyl moieties in a wide array of natural products and pharmaceutically active molecules.

Traditionally, the Meyer-Schuster rearrangement was conducted under harsh acidic conditions, which could lead to side reactions, such as the competing Rupe rearrangement, particularly with tertiary alcohols.[1] The Rupe rearrangement yields α,β-unsaturated methyl ketones through an enyne intermediate.[1] Modern methodologies have introduced milder and more selective catalytic systems, including Lewis acids and transition metals, expanding the synthetic utility of this transformation.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, focusing on various catalytic systems.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three key steps:

  • Protonation: Rapid protonation of the hydroxyl group of the propargylic alcohol to form a good leaving group (water).

  • 1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate.

  • Tautomerization and Deprotonation: Keto-enol tautomerization of the allenol followed by deprotonation to yield the stable α,β-unsaturated carbonyl compound.[1]

The stereoselectivity of the Meyer-Schuster rearrangement is an important consideration, often favoring the formation of the more stable E-isomer of the α,β-unsaturated ketone.

Applications in Drug Development and Natural Product Synthesis

The α,β-unsaturated ketone core structure is a key pharmacophore in many bioactive molecules. The Meyer-Schuster rearrangement has been employed as a crucial step in the synthesis of several important pharmaceutical agents and natural products.

  • Prostaglandins (B1171923): The gold(I)-catalyzed Meyer-Schuster rearrangement has been instrumental in the synthesis of prostaglandins like Latanoprost and Bimatoprost, which are used to treat glaucoma. This methodology provides an efficient alternative to the traditional Horner-Wadsworth-Emmons reaction for the installation of the enone side chain.

  • Paclitaxel (B517696) (Taxol®): A key step in a formal synthesis of the anticancer drug paclitaxel involves a Meyer-Schuster rearrangement to construct a sterically hindered E-alkene with high diastereoselectivity.[1] This strategic application highlights the reaction's ability to overcome steric challenges in complex molecule synthesis.[1]

  • Other Bioactive Molecules: Propargylic alcohols are valuable precursors for a variety of moieties found in natural products and synthetic pharmaceuticals, and their rearrangement to α,β-unsaturated carbonyl compounds is a common synthetic strategy.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Meyer-Schuster rearrangement of various tertiary propargylic alcohols under different catalytic systems.

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11,1-diphenylprop-2-yn-1-olp-TsOH (10)Toluene (B28343)110295N/A
21-ethynylcyclohexan-1-olH₂SO₄ (cat.)Acetic Acid100180N/A
32-methyl-4-phenylbut-3-yn-2-olInCl₃ (5)Water160 (MW)0.2598N/A
43-methyl-1-phenylpent-1-yn-3-olAuCl₃ (2)CH₃CN60192N/A
51-phenyl-3-(trimethylsilyl)prop-2-yn-1-olAgOTf (5)Dioxane80388N/A
62-(4-methoxyphenyl)oct-3-yn-2-olaq. (OH)P(O)H₂ (10)Toluene1101858[6]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a classic approach using a strong Brønsted acid catalyst.

Materials:

  • Tertiary propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ketone.

Expected Outcome: For 1,1-diphenylprop-2-yn-1-ol, the expected product is 1,1-diphenylprop-2-en-1-one.

Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement using Indium(III) Chloride (InCl₃) under Microwave Irradiation

This protocol outlines a modern, efficient method using a Lewis acid catalyst and microwave heating.

Materials:

  • Tertiary propargylic alcohol (e.g., 2-methyl-4-phenylbut-3-yn-2-ol)

  • Indium(III) chloride (InCl₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the tertiary propargylic alcohol (1.0 mmol) and indium(III) chloride (0.05 mmol, 5 mol%).

  • Add deionized water (2 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure α,β-unsaturated ketone.

Protocol 3: Transition Metal-Catalyzed Meyer-Schuster Rearrangement using Gold(III) Chloride (AuCl₃)

This protocol details a mild and efficient rearrangement using a gold catalyst.

Materials:

  • Tertiary propargylic alcohol (e.g., 3-methyl-1-phenylpent-1-yn-3-ol)

  • Gold(III) chloride (AuCl₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in acetonitrile (5 mL) in a screw-cap vial, add gold(III) chloride (0.02 mmol, 2 mol%).

  • Seal the vial and heat the reaction mixture at 60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired α,β-unsaturated ketone.

Spectroscopic Data of a Representative Product: Chalcone (1,3-diphenyl-2-propen-1-one)

Chalcone is a common α,β-unsaturated ketone that can be synthesized via the Meyer-Schuster rearrangement of 1,3-diphenylprop-2-yn-1-ol.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.03-7.98 (m, 2H, Ar-H), 7.85 (d, J = 15.7 Hz, 1H, COCH=CHPh), 7.62-7.55 (m, 1H, Ar-H), 7.52-7.40 (m, 7H, Ar-H and COCH=CHPh).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.5 (C=O), 144.9, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6, 128.5, 122.2 (Ar-C and C=C).

  • IR (KBr, cm⁻¹): 3060, 1660 (C=O, conjugated), 1600, 1575, 1450, 980.

Visualizations

Meyer_Schuster_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: 1,3-Shift (Rate-Determining) cluster_step3 Step 3: Tautomerization & Deprotonation PropargylAlcohol Tertiary Propargylic Alcohol ProtonatedAlcohol Protonated Alcohol PropargylAlcohol->ProtonatedAlcohol Fast H_plus H+ AllenolCarbocation Allenol Intermediate ProtonatedAlcohol->AllenolCarbocation Slow, 1,3-Shift Enone α,β-Unsaturated Ketone AllenolCarbocation->Enone Tautomerization H_plus_out H+ Enone->H_plus_out -H+

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Experimental_Workflow Start Start: Tertiary Propargylic Alcohol Reaction Reaction Setup: - Add catalyst (e.g., p-TsOH, InCl₃, AuCl₃) - Add solvent - Apply heat/microwaves Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extraction Monitoring->Workup Upon completion Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Product Final Product: α,β-Unsaturated Ketone Purification->Product Analysis Characterization: - NMR - IR - Mass Spectrometry Product->Analysis Competing_Pathways TertiaryPropargylAlcohol Tertiary Propargylic Alcohol MeyerSchuster Meyer-Schuster Rearrangement TertiaryPropargylAlcohol->MeyerSchuster Desired Pathway Rupe Rupe Rearrangement TertiaryPropargylAlcohol->Rupe Competing Pathway Enone α,β-Unsaturated Ketone MeyerSchuster->Enone Enyne α,β-Unsaturated Methyl Ketone Rupe->Enyne

References

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in diverse fields such as drug discovery, bioconjugation, and materials science.[1][][3] Among the most prominent click reactions are those involving terminal alkynes, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][] These reactions are bio-orthogonal, meaning they proceed within biological systems without interfering with native biochemical processes.[1][] This attribute allows for the precise labeling and modification of biomolecules in their natural environment.[7][8]

Core Principles

The foundation of these click chemistry reactions is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which forms a stable triazole linkage.[9][10] While the thermal reaction is slow and produces a mixture of regioisomers, the advent of CuAAC and SPAAC has dramatically improved its efficiency and utility.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition by orders of magnitude and exclusively yields the 1,4-disubstituted triazole isomer.[10][11][12] The active Cu(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[12][13] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) from oxidation and improves reaction reliability.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[14][15] This catalyst-free reaction employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][16] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed readily with an azide.[17][]

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against biocompatibility.[4][19]

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[4]
Reaction Rate Very fast (second-order rate constants of 10⁴ - 10⁵ M⁻¹s⁻¹)Fast (second-order rate constants of 10² - 10³ M⁻¹s⁻¹)[19]
Biocompatibility Limited in living systems due to copper cytotoxicity.Excellent for in vivo and live-cell applications as it is copper-free.[14][15][19]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.Not regioselective, yielding a mixture of regioisomers.[4][20]
Reactant Size Terminal alkynes are small and minimally perturbing.Strained cyclooctynes are bulkier, which can sometimes affect biomolecule function.[21]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).Can have side reactions with thiols.[20]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol is a general guideline for labeling alkyne-modified biomolecules (e.g., proteins, DNA) with an azide-containing reporter molecule (e.g., fluorescent dye, biotin).[22][23]

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing reporter molecule (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (300 mM stock in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO

Procedure:

  • Prepare the reaction mixture in the following order in a microcentrifuge tube:

    • Reaction buffer

    • Alkyne-modified biomolecule (final concentration typically 20-200 µM)

    • Azide-containing reporter molecule (1.5 to 50 equivalents excess)

    • THPTA solution (final concentration 2.5 mM)

  • Vortex the mixture briefly.

  • Add the CuSO₄ solution (final concentration 0.5 mM).

  • Vortex the mixture briefly.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration 7.5 mM).

  • Vortex the mixture thoroughly.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • The labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as ethanol (B145695) precipitation for DNA, or size exclusion chromatography for proteins.[22][23]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the metabolic labeling of cell surface glycoproteins with an azido-sugar followed by labeling with a cyclooctyne-functionalized fluorescent dye.[7][14]

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with an optimized concentration of the azido-sugar (e.g., 25-50 µM Ac4ManNAz).

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[14]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.[14]

  • SPAAC Reaction:

    • Prepare the labeling solution by diluting the cyclooctyne-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[7]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove the unbound probe.

    • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Image the labeled cells using fluorescence microscopy.

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Cu_Acetylide Terminal_Alkyne->Cu_Acetylide Coordination Azide Azide (R2-N3) Cycloaddition_Intermediate Copper-containing Intermediate Azide->Cycloaddition_Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition_Intermediate Reaction Triazole_Product 1,4-Disubstituted Triazole Cycloaddition_Intermediate->Triazole_Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Triazole_Product Triazole Product (Mixture of Regioisomers) Transition_State->Triazole_Product Ring Strain Release

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioorthogonal_Labeling_Workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azido-sugar) Modified_Biomolecule Biomolecule with Bioorthogonal Handle Metabolic_Labeling->Modified_Biomolecule Genetic_Encoding Genetic Encoding (e.g., Alkyne-amino acid) Genetic_Encoding->Modified_Biomolecule Chemical_Modification Chemical Modification Chemical_Modification->Modified_Biomolecule Biomolecule Target Biomolecule (Protein, DNA, etc.) Biomolecule->Metabolic_Labeling Biomolecule->Genetic_Encoding Biomolecule->Chemical_Modification Click_Reaction CuAAC or SPAAC Modified_Biomolecule->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Reporter_Molecule Reporter Molecule (Fluorophore, Biotin, Drug) with complementary handle Reporter_Molecule->Click_Reaction Analysis Fluorescence Microscopy, Western Blot, Mass Spec, etc. Labeled_Biomolecule->Analysis

Caption: General workflow for bioorthogonal labeling of biomolecules using click chemistry.

References

Application Notes and Protocols for the Characterization of 1,1-Diphenyl-2-propyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-2-propyn-1-ol and its derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their propargyl alcohol moiety serves as a versatile synthetic handle for various chemical transformations, including click chemistry, coupling reactions, and the formation of heterocyclic systems. Several derivatives of similar structures, such as phenylpropenones, have demonstrated promising biological activities, including anticancer and anti-angiogenic properties, by inhibiting receptor tyrosine kinases.[1][2] A thorough analytical characterization is therefore crucial for the verification of their structure, purity assessment, and the establishment of structure-activity relationships (SAR) in drug discovery and development.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography are presented, along with data presentation in structured tables and visualizations of experimental workflows.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The typical analytical workflow involves spectroscopic methods for structural elucidation (NMR and MS), a chromatographic technique for purity assessment (HPLC), and, when suitable crystals can be obtained, X-ray crystallography for the definitive determination of the three-dimensional molecular structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Structure Structure Confirmation NMR->Structure MS->Structure XRay X-ray Crystallography HPLC->XRay For Single Crystal Growth Purity Purity Determination HPLC->Purity ThreeD_Structure 3D Structure XRay->ThreeD_Structure

Caption: General analytical workflow for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

    • If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Data Presentation: NMR Data for this compound
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H7.60 - 7.20m10HAr-H
Hydroxyl-H2.90s1H-OH
Acetylenic-H2.65s1H≡C-H
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Phenyl C (quaternary)145.0Ar-C
Phenyl CH128.5, 128.0, 126.0Ar-CH
Acetylenic C (quaternary)88.0-C≡
Acetylenic CH75.0≡C-H
Carbinol C74.0C-OH

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound derivatives and for monitoring reaction progress. Reversed-phase HPLC is the most common mode used for these compounds.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).[3]

    • Gradient Program:

      • 0-20 min: 5% to 95% Solvent B.[3]

      • 20-25 min: Hold at 95% Solvent B.

      • 25-30 min: Return to 5% Solvent B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Data Presentation: HPLC Purity Analysis
Compound Retention Time (Rt, min) Peak Area (%) Purity (%)
This compound15.299.5>99%
Impurity 112.80.3-
Impurity 216.50.2-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) can be used.

    • Introduce a small amount of the solid or a concentrated solution of the sample.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4] For aromatic compounds, the formation of stable carbocations like the tropylium (B1234903) ion is common.[5]

Data Presentation: EI-MS Fragmentation Data for this compound

m/z Relative Intensity (%) Proposed Fragment
20820[M]⁺·
1935[M - CH₃]⁺
18110[M - C₂H₃]⁺
16515[M - C₃H₃O]⁺
131100[C₁₀H₁₁]⁺ (Phenyl tropylium ion)
10580[C₇H₅O]⁺ (Benzoyl cation)
7760[C₆H₅]⁺ (Phenyl cation)

digraph "MS_Fragmentation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺·\nm/z 208"]; F1 [label="[M - C₂H₃]⁺\nm/z 181"]; F2 [label="[C₁₀H₁₁]⁺\nm/z 131"]; F3 [label="[C₇H₅O]⁺\nm/z 105"]; F4 [label="[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="- C₂H₃"]; M -> F2 [label="- C₅H₇O"]; M -> F3 [label="- C₈H₇"]; F3 -> F4 [label="- CO"]; }

Caption: A simplified representation of a possible EI-MS fragmentation pathway for this compound.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

    • Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation: Crystallographic Data (Representative)
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z4
R-factor< 0.05

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound derivatives. The combination of NMR for structural elucidation, HPLC for purity assessment, MS for molecular weight confirmation, and X-ray crystallography for three-dimensional structure determination ensures the unambiguous identification and quality control of these important compounds, which is critical for their application in research, drug development, and materials science.

References

Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1-diphenyl-2-propyn-1-ol in the synthesis of a variety of heterocyclic compounds. This versatile propargyl alcohol serves as a readily available starting material for the construction of key heterocyclic scaffolds, including pyrazoles, isoxazoles, furans, and quinolines, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrazoles via Meyer-Schuster Rearrangement and Cyclocondensation

The synthesis of 3,5-diphenylpyrazole (B73989) from this compound can be achieved in a two-step sequence involving an initial acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, followed by cyclocondensation with hydrazine (B178648).

Data Presentation: Synthesis of 3,5-Diphenylpyrazole

StepReactionReagents and ConditionsProductYield (%)Reference
1Meyer-Schuster RearrangementThis compound, Acid catalyst (e.g., H₂SO₄ or TsOH), Solvent (e.g., Dioxane), Heat1,3-Diphenylprop-2-en-1-one~70-80% (estimated)[1][2]
2Cyclocondensation1,3-Diphenylprop-2-en-1-one, Hydrazine hydrate (B1144303), Solvent (e.g., Ethanol), Reflux3,5-Diphenyl-1H-pyrazole~80-95%[3][4][5][6]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

Step 1: Meyer-Schuster Rearrangement to 1,3-Diphenylprop-2-en-1-one

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 1,3-diphenylprop-2-en-1-one, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclocondensation to 3,5-Diphenyl-1H-pyrazole

  • Dissolve the crude 1,3-diphenylprop-2-en-1-one (1.0 eq) in ethanol (B145695).

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the pyrazole (B372694) product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3,5-diphenyl-1H-pyrazole.[7]

G A This compound B 1,3-Diphenylprop-2-en-1-one A->B  Meyer-Schuster  Rearrangement  (Acid, Heat) C 3,5-Diphenyl-1H-pyrazole B->C  Cyclocondensation  (Hydrazine Hydrate,  Ethanol, Reflux)

Caption: Synthesis of 3,5-diphenyl-1H-pyrazole.

Synthesis of Isoxazoles via Meyer-Schuster Rearrangement and Cyclocondensation

Similar to pyrazole synthesis, isoxazoles can be prepared by reacting the intermediate α,β-unsaturated ketone with hydroxylamine (B1172632).

Data Presentation: Synthesis of 3,5-Diphenylisoxazole

StepReactionReagents and ConditionsProductYield (%)Reference
1Meyer-Schuster RearrangementThis compound, Acid catalyst (e.g., H₂SO₄ or TsOH), Solvent (e.g., Dioxane), Heat1,3-Diphenylprop-2-en-1-one~70-80% (estimated)[1][2]
2Cyclocondensation1,3-Diphenylprop-2-en-1-one, Hydroxylamine hydrochloride, Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol), Reflux3,5-Diphenylisoxazole~70-90%[8][9]

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

Step 1: Meyer-Schuster Rearrangement to 1,3-Diphenylprop-2-en-1-one

Follow the protocol described in Section 1.

Step 2: Cyclocondensation to 3,5-Diphenylisoxazole

  • Dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of sodium hydroxide (B78521) or potassium hydroxide (2.0 eq) in water.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 3,5-diphenylisoxazole.

G A This compound B 1,3-Diphenylprop-2-en-1-one A->B  Meyer-Schuster  Rearrangement  (Acid, Heat) C 3,5-Diphenylisoxazole B->C  Cyclocondensation  (Hydroxylamine, Base,  Ethanol, Reflux)

Caption: Synthesis of 3,5-diphenylisoxazole.

Synthesis of Furans via Hydration and Paal-Knorr Cyclization

The synthesis of furans from this compound necessitates its conversion into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr cyclization. This can be achieved through the hydration of the alkyne.

Data Presentation: Synthesis of 2,4-Diphenylfuran

StepReactionReagents and ConditionsProductYield (%)Reference
1HydrationThis compound, HgSO₄, H₂SO₄, H₂O1,3-Diphenylbutane-1,4-dione (intermediate)Moderate (estimated)[10]
2Paal-Knorr Furan (B31954) Synthesis1,3-Diphenylbutane-1,4-dione, Acid catalyst (e.g., H₂SO₄ or P₂O₅), Heat2,4-DiphenylfuranGood (estimated)[4][11][12]

Experimental Protocol: Synthesis of 2,4-Diphenylfuran

Step 1: Hydration to a 1,4-Dicarbonyl Compound

  • To a solution of this compound (1.0 eq) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture with stirring, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,4-dicarbonyl intermediate.

Step 2: Paal-Knorr Furan Synthesis

  • To the crude 1,4-dicarbonyl compound, add a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid.

  • Heat the mixture to effect cyclization.

  • After the reaction is complete, pour the mixture into ice-water and extract the furan product with a suitable solvent.

  • Purify the crude product by column chromatography to obtain 2,4-diphenylfuran.[12][13]

G A This compound B 1,4-Dicarbonyl Intermediate A->B  Hydration  (HgSO₄, H₂SO₄) C 2,4-Diphenylfuran B->C  Paal-Knorr  Cyclization  (Acid, Heat)

Caption: Synthesis of 2,4-diphenylfuran.

Synthesis of Quinolines via Reductive Cyclization

Substituted quinolines can be synthesized from this compound by reacting it with an o-nitroaryl aldehyde to form the corresponding propargyl alcohol, followed by reductive cyclization.[8][14]

Data Presentation: Synthesis of 2,4-Diphenylquinoline

StepReactionReagents and ConditionsProductYield (%)Reference
1Alkynylationo-Nitrobenzaldehyde, Acetylide of this compound (prepared with a strong base)o-Nitrophenyl propargyl alcohol derivativeGood (estimated)[8]
2Reductive Cyclizationo-Nitrophenyl propargyl alcohol derivative, Reducing agent (e.g., SnCl₂/HCl or Fe/AcOH), Acid catalyst (for rearrangement)2,4-DiphenylquinolineGood (estimated)[8][14]

Experimental Protocol: Synthesis of 2,4-Diphenylquinoline

Step 1: Synthesis of the o-Nitrophenyl Propargyl Alcohol Derivative

  • Prepare the lithium acetylide of a protected form of this compound by treating it with a strong base like n-butyllithium at low temperature.

  • Add a solution of o-nitrobenzaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF) to the acetylide solution.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product, wash, dry, and purify by column chromatography.

Step 2: Reductive Cyclization to 2,4-Diphenylquinoline

  • Dissolve the o-nitrophenyl propargyl alcohol derivative in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid.

  • Heat the reaction mixture. The reduction of the nitro group to an amine is followed by an acid-catalyzed Meyer-Schuster rearrangement and subsequent cyclization to form the quinoline (B57606) ring.[8][14]

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by column chromatography to obtain 2,4-diphenylquinoline.

G A This compound Derivative C o-Nitrophenyl Propargyl Alcohol A->C B o-Nitrobenzaldehyde B->C D 2,4-Diphenylquinoline C->D  Reductive Cyclization  (e.g., SnCl₂/HCl)

Caption: Synthesis of 2,4-diphenylquinoline.

Multicomponent Reactions for Heterocycle Synthesis

This compound is a promising candidate for multicomponent reactions (MCRs) such as the A³ coupling (aldehyde, alkyne, amine) to generate propargylamines, which can then undergo intramolecular cyclization to form various N-heterocycles.[15][16][17]

Conceptual Workflow: A³ Coupling and Cyclization

G cluster_0 One-Pot Reaction A This compound D Propargylamine Intermediate A->D B Aldehyde B->D C Amine C->D E Heterocycle D->E  Intramolecular  Cyclization

Caption: Conceptual workflow for heterocycle synthesis via A³ coupling.

Note on Protocols: The provided protocols are representative and may require optimization based on the specific substrate and desired product. It is recommended to consult the cited literature for more detailed procedures and characterization data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diphenyl-2-propyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the nucleophilic addition of an acetylide to benzophenone (B1666685). The two primary approaches are:

  • Grignard Reaction: Utilizing an organomagnesium reagent, such as ethynylmagnesium bromide, which is reacted with benzophenone.

  • Metal Acetylide Reaction (Favorskii-type): Employing a pre-formed metal acetylide, such as sodium acetylide, prepared from a strong base and acetylene (B1199291).

Q2: My reaction yield is significantly lower than expected. What are the general contributing factors?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Presence of moisture: Acetylide anions and Grignard reagents are strong bases and will be quenched by any protic sources, particularly water.

  • Suboptimal reaction temperature: The formation of the nucleophile and the subsequent addition reaction are temperature-sensitive.

  • Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting materials.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: I observe an unexpected, non-polar byproduct in my crude product when using the Grignard method. What is it likely to be?

A3: A common non-polar byproduct in the Grignard synthesis of this compound, when starting from a phenyl halide to generate the Grignard reagent which is then reacted with an acetylene source, is biphenyl (B1667301). This results from a coupling reaction between the Grignard reagent (phenylmagnesium halide) and unreacted phenyl halide.[1] Elevated reaction temperatures can favor the formation of this side product.[1]

Q4: After quenching my reaction with an acidic workup, I see a new product that appears to be an unsaturated ketone. What could be happening?

A4: The product, this compound, can undergo an acid-catalyzed rearrangement known as the Meyer-Schuster rearrangement.[2] This reaction isomerizes the tertiary propargyl alcohol into an α,β-unsaturated ketone. To avoid this, a milder workup, such as using a saturated aqueous solution of ammonium (B1175870) chloride, is recommended over strong acids.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no product formation Moisture in reagents or glassware: The acetylide anion is a strong base and is readily protonated by water.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents.
Inactive Grignard reagent: The magnesium metal may not have been activated, or the reagent may have degraded.Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
Insufficiently strong base for acetylide formation: The base used may not be strong enough to deprotonate the terminal alkyne.Use a sufficiently strong base like sodium amide (NaNH₂) or n-butyllithium.
Significant amount of biphenyl byproduct (Grignard method) High reaction temperature: Elevated temperatures can promote the coupling side reaction.[1]Maintain a low and controlled temperature during the formation and reaction of the Grignard reagent.
Excess phenyl halide: A high concentration of the phenyl halide can increase the likelihood of the coupling reaction.Use a slight excess of magnesium and ensure slow addition of the phenyl halide.
Formation of an α,β-unsaturated ketone Acidic workup conditions: The product is sensitive to strong acids and can undergo a Meyer-Schuster rearrangement.[2]Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride.[3]
Recovery of unreacted benzophenone Incomplete reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or poor mixing.Increase the reaction time and ensure efficient stirring. A slight excess of the acetylide reagent can be used.
Steric hindrance: Benzophenone is a sterically hindered ketone, which can slow down the reaction.Allow for a longer reaction time and consider using a less sterically hindered base if applicable.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene (B47551)

  • Acetylene gas (or a suitable precursor like ethynyltrimethylsilane)

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene in anhydrous ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Formation of the Acetylide Reagent:

    • Cool the phenylmagnesium bromide solution to 0°C in an ice bath.

    • Bubble dry acetylene gas through the solution for a predetermined time, or add a solution of ethynyltrimethylsilane dropwise.

  • Reaction with Benzophenone:

    • While maintaining the temperature at 0°C, slowly add a solution of benzophenone in anhydrous ether to the stirred acetylide reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway Benzophenone Benzophenone Intermediate Magnesium Alkoxide Intermediate Benzophenone->Intermediate + Ethynyl_Grignard Ethynylmagnesium Bromide Ethynyl_Grignard->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup (NH4Cl)

Caption: Main synthetic route to this compound.

Side Reaction Pathways

Side_Reactions Benzophenone Benzophenone Grignard Phenylmagnesium Bromide Biphenyl Biphenyl Grignard->Biphenyl Coupling Benzene Benzene Grignard->Benzene Protonation Product This compound Unsaturated_Ketone α,β-Unsaturated Ketone Product->Unsaturated_Ketone Meyer-Schuster Rearrangement Bromobenzene Bromobenzene Bromobenzene->Biphenyl Water Water (Moisture) Water->Benzene Acid_Workup Acidic Workup Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Check_Temp Review Reaction Temperature Start->Check_Temp Check_Workup Analyze Workup Procedure Start->Check_Workup Check_Reagents Verify Reagent Quality/Stoichiometry Start->Check_Reagents Solution_Dry Dry Glassware/Solvents Check_Moisture->Solution_Dry Moisture Present Solution_Temp Optimize Temperature Control Check_Temp->Solution_Temp Temp. Fluctuation Solution_Workup Use Mild Quench (e.g., NH4Cl) Check_Workup->Solution_Workup Acidic Conditions Solution_Reagents Use Fresh Reagents/ Adjust Stoichiometry Check_Reagents->Solution_Reagents Poor Quality/ Incorrect Ratio

References

Technical Support Center: Purification of 1,1-Diphenyl-2-propyn-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,1-diphenyl-2-propyn-1-ol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh). A typical mobile phase is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: How do I determine the optimal solvent system for the separation?

A2: To determine the best solvent system, run several TLC plates with varying ratios of hexanes to ethyl acetate. The ideal eluent system will give your target compound, this compound, a retention factor (Rf) value between 0.2 and 0.4.[1][2] This Rf range generally provides the best separation from impurities.

Q3: How can I visualize the spots of this compound and its impurities on a TLC plate?

A3: Since this compound is a UV-active compound due to its phenyl groups, the easiest method for visualization is using a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent green background.[3] For compounds that are not UV-active, or for additional confirmation, a chemical stain can be used. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain for visualizing alcohols and alkynes, which will appear as yellow to brown spots on a purple background.

Q4: What are the common impurities I should expect?

A4: Common impurities can include unreacted starting materials, such as benzophenone, and side products from the synthesis. The specific impurities will depend on the synthetic route used to prepare the this compound.

Q5: My compound seems to be decomposing on the silica gel column. What can I do?

A5: Tertiary propargylic alcohols can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[4][5] If you suspect this is happening, you can deactivate the silica gel by treating it with a small amount of a neutralising agent like triethylamine (B128534). This is typically done by adding a small percentage of triethylamine (e.g., 1%) to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina (B75360) might be a viable option.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Determine the optimal solvent system using TLC to achieve an Rf of 0.2-0.4 for the product.[1][2]
Column overloaded with crude material.Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Column packed improperly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.[1]
Product Does Not Move from the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.[1]
Streaky or Tailing Peaks Compound is interacting too strongly with the stationary phase.Add a small amount of a more polar solvent or a modifier like triethylamine to the eluent.
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.[6]
Cracks in the Silica Bed The column ran dry.Always keep the solvent level above the top of the silica gel.
No Product Recovered The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column. Consider using deactivated silica or an alternative stationary phase.[4][7]
The fractions are too dilute to detect the product.Concentrate the fractions and re-analyze by TLC.[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Elute the plate with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the plate under a UV lamp to determine the solvent system that gives an Rf value of approximately 0.2-0.4 for the product.[1][2]

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for this type of compound.
Mobile Phase Hexanes / Ethyl AcetateA common starting ratio is 9:1 or 8:2.[8]
Target Rf Value 0.2 - 0.4Optimal range for good separation.[1][2]
Typical Yield ~70%Yields can vary depending on the purity of the crude material and the success of the chromatography.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System) packing Column Packing (Wet Slurry Method) tlc->packing sample_loading Sample Loading (Wet or Dry) packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine solvent_removal Solvent Removal (Rotary Evaporation) combine->solvent_removal product Purified Product solvent_removal->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_rf Rf Analysis cluster_other Other Issues start Poor Separation? rf_check Check TLC Rf of Product start->rf_check Yes streaking Streaking or Tailing? start->streaking No high_rf Rf > 0.4 (Too High) rf_check->high_rf High low_rf Rf < 0.2 (Too Low) rf_check->low_rf Low good_rf 0.2 < Rf < 0.4 (Optimal) rf_check->good_rf Good decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity overloading Column Overloaded? streaking->overloading No add_modifier Add Modifier (e.g., TEA) streaking->add_modifier Yes decomposition Decomposition? overloading->decomposition No reduce_load Reduce Sample Load overloading->reduce_load Yes deactivate_silica Deactivate Silica / Use Alumina decomposition->deactivate_silica Yes

References

Technical Support Center: Synthesis of 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,1-Diphenyl-2-propyn-1-ol. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic addition of an acetylide anion to benzophenone (B1666685).

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this synthesis can often be attributed to several key factors:

  • Moisture: The acetylide anion is a very strong base and will be quenched by any residual water in the glassware, solvents, or reagents. Ensure all glassware is rigorously dried (oven-dried is recommended) and that all solvents are anhydrous.

  • Inactive Base/Acetylide Formation: The base used to deprotonate acetylene (B1199291) (e.g., sodium amide, n-butyllithium, or a Grignard reagent) may be old or have degraded due to improper storage. Use a fresh, high-quality base to ensure complete formation of the acetylide anion.

  • Side Reactions: Competing side reactions can significantly reduce the amount of benzophenone available to react with the acetylide. The most common side reactions are discussed in the following questions.

  • Reaction Temperature: The temperature at which the acetylide is formed and the subsequent reaction with benzophenone is carried out is crucial. Acetylide formation is often performed at low temperatures (e.g., 0°C or below) to minimize side reactions. The addition of benzophenone should also be carefully temperature-controlled.

Q2: I am observing byproducts in my crude reaction mixture. What are the likely impurities and how can I minimize them?

Several byproducts can form during this reaction. Identifying them can help in optimizing your reaction conditions.

  • Unreacted Benzophenone: If the reaction does not go to completion, you will have leftover starting material. This can be due to insufficient acetylide, the presence of moisture, or too short a reaction time.

  • Products of Enolization: Although benzophenone lacks α-hydrogens and therefore cannot be enolized, if other ketones with α-hydrogens are present as impurities, they can be deprotonated by the strong base, leading to aldol (B89426) condensation or other side reactions.

  • Side Products from Grignard Reagent Formation (if applicable): If you are preparing the acetylide from a Grignard reagent (e.g., by bubbling acetylene through a solution of ethylmagnesium bromide), you may have byproducts from the Grignard reagent itself, such as biphenyl (B1667301) from the coupling of phenylmagnesium bromide.[1]

To minimize these byproducts, ensure the purity of your starting materials and use the appropriate stoichiometry of reagents.

Q3: How does the choice of base and solvent affect the reaction outcome?

The choice of base and solvent is critical for achieving a high yield.

  • Base: Strong bases are required to deprotonate acetylene (pKa ≈ 25).[2] Common choices include:

    • Sodium amide (NaNH₂): A very effective base, typically used in liquid ammonia (B1221849) or an inert solvent like THF.

    • Organolithium reagents (e.g., n-BuLi): Also very effective and commonly used in ethereal solvents like THF or diethyl ether.

    • Grignard reagents (e.g., EtMgBr): Acetylene can be bubbled through a solution of a Grignard reagent to form the acetylide.

  • Solvent: The solvent must be aprotic and anhydrous.

    • Tetrahydrofuran (B95107) (THF): A common and effective solvent for this reaction as it is polar enough to dissolve the reagents but is aprotic.

    • Diethyl ether: Another suitable aprotic solvent.

    • Liquid Ammonia: Often used with sodium amide as the base.

The combination of a strong base and a dry, aprotic solvent is key to maximizing the concentration of the acetylide nucleophile and minimizing quenching.

Q4: My reaction seems to stall and does not proceed to completion. What could be the cause?

Reaction stalling can be due to a few factors:

  • Insufficient Base: Ensure you are using at least one equivalent of a strong base to fully deprotonate the acetylene.

  • Precipitation of Reagents: In some solvent systems, the acetylide salt may precipitate, reducing its reactivity. Ensure good stirring and consider a solvent that better solubilizes the intermediates.

  • Low Temperature: While low temperatures are often necessary to control the reaction, if the temperature is too low, the reaction rate may be significantly reduced. A gradual warming of the reaction mixture after the initial addition may be necessary.

Data Presentation: Impact of Reaction Conditions on Yield

Acetylide SourceBaseSolventTemperatureReaction TimeReported Yield (%)
AcetyleneSodium ethanolateEthanol0-5°C0.5 h~99%
Acetylenen-Butyl LithiumTHF0°C to rt6 h~86%
Ethynylmagnesium bromide-THF0°C to rt20 hQuantitative
Lithium Acetyliden-BuLiTHF-78°CNot SpecifiedGood to Excellent

Note: Yields are highly dependent on the specific experimental setup, purity of reagents, and adherence to anhydrous conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound. These should be adapted to your specific laboratory conditions and safety protocols.

Protocol 1: Synthesis using n-Butyllithium and Acetylene

This protocol is adapted from a general procedure for the synthesis of propargyl alcohols.

Materials:

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylide Formation: Cool the flask to 0°C in an ice bath. Add anhydrous THF to the flask, followed by the slow, dropwise addition of n-BuLi. Bubble acetylene gas through the solution for approximately 15-30 minutes. The formation of a white precipitate of lithium acetylide should be observed.

  • Reaction with Benzophenone: Dissolve benzophenone in anhydrous THF and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred suspension of lithium acetylide at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford this compound.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

reaction_workflow reagents Prepare Anhydrous Reagents & Glassware acetylide Formation of Acetylide Anion reagents->acetylide reaction Addition to Benzophenone acetylide->reaction quench Aqueous Workup (Quench) reaction->quench extract Extraction & Drying quench->extract purify Purification (Chromatography) extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting a low-yielding reaction.

troubleshooting_logic start Low Yield of Product check_moisture Check for Moisture? (Wet Solvents/Glassware) start->check_moisture dry_reagents Action: Rigorously Dry All Components check_moisture->dry_reagents Yes check_base Assess Base Activity? (Old or Degraded) check_moisture->check_base No fresh_base Action: Use Fresh, High-Quality Base check_base->fresh_base Yes check_side_reactions Analyze for Byproducts? (TLC, NMR) check_base->check_side_reactions No optimize_conditions Action: Optimize Temperature & Reaction Time check_side_reactions->optimize_conditions Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Prevention of Secondary Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides detailed guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted oxidation of secondary alcohols during multi-step synthesis by using protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent the oxidation of a secondary alcohol during a synthesis?

The most common and effective strategy is to temporarily "protect" the hydroxyl group.[1] This involves converting the alcohol into a less reactive functional group, such as a silyl (B83357) ether, acetal (B89532), or ester, which is stable to the planned reaction conditions.[2][3] After the desired reaction is performed on another part of the molecule, the protecting group is removed ("deprotected") to regenerate the original alcohol.[4]

Q2: What are the most common protecting groups for secondary alcohols?

The most widely used protecting groups for alcohols fall into three main categories:

  • Silyl Ethers: These are the most common type and include tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and trimethylsilyl (B98337) (TMS).[2][5] They are valued for their ease of installation and removal under specific, mild conditions.[6]

  • Acetals: Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal protecting groups.[7] They are stable under basic and nucleophilic conditions but are readily removed with acid.[8][9]

  • Ethers: Benzyl (B1604629) (Bn) ethers are robust and stable to a wide range of acidic and basic conditions.[7]

Q3: How do I choose the right protecting group for my specific reaction?

The choice depends on the conditions of the subsequent reaction steps. You need a protecting group that is stable during your planned transformations but can be removed afterward without affecting the rest of the molecule. This is known as orthogonal protection strategy. For example, if your next step involves a strong base like a Grignard reagent, a silyl ether like TBDMS is an excellent choice as it is stable to bases but can be removed later with a fluoride (B91410) source.[2][6] Conversely, if your synthesis involves acidic conditions, a benzyl ether might be more suitable.[7]

Q4: What are the typical conditions for protecting a secondary alcohol as a TBDMS ether?

A standard and reliable method is the Corey protocol, which involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in a solvent like dimethylformamide (DMF) at room temperature.[5][10] Imidazole acts as a base and a catalyst for the reaction.[10]

Q5: How is a TBDMS group typically removed (deprotected)?

The most common method for cleaving a TBDMS ether is by using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).[7][11] The strong silicon-fluoride bond drives the reaction to completion under mild conditions.[2] Mild acidic conditions can also be used, although TBAF is generally preferred for its selectivity.[1][11]

Troubleshooting Guide

This guide addresses common problems encountered when using protecting groups for secondary alcohols.

Problem / ObservationPossible CausesSuggested Solutions
Incomplete Protection Reaction (Low yield, starting material remains)1. Steric Hindrance: The secondary alcohol is sterically bulky, slowing down the reaction.[12]2. Insufficient Reagent Activity: The silylating agent (e.g., TBDMSCl) is not reactive enough.[13]3. Poor Solvent Choice: The starting material may not be fully soluble, limiting the reaction rate.[13]4. Impure Reagents: Moisture or impurities in the solvent or reagents can quench the reaction.1. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).[11]2. Switch to a more reactive silylating agent like tert-butyldimethylsilyl triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[5][13]3. Ensure the starting material is fully dissolved. If using DMF for polar substrates, ensure it is anhydrous.[11][13]4. Use anhydrous solvents and fresh, high-purity reagents. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[8]
Protecting Group is Cleaved During a Subsequent Step 1. Incompatible Reaction Conditions: The protecting group is not stable to the reagents used in the next step (e.g., using acid with a TBDMS ether).[11]2. Acidic or Basic Workup: The workup conditions for a reaction may be inadvertently cleaving the protecting group.1. Consult a stability chart (see Table 1 below) to choose a more robust protecting group for your planned reaction sequence. For example, use a TIPS or TBDPS group for greater acid stability.2. Use neutral workup conditions (e.g., quenching with saturated aqueous ammonium (B1175870) chloride for silyl ethers) and avoid strong acids or bases if the protecting group is labile.[5]
Difficulty Removing the Protecting Group 1. Steric Hindrance: Bulky protecting groups (like TIPS) or hindered alcohol positions can slow deprotection.2. Ineffective Deprotection Reagent: The chosen reagent may not be strong enough or suitable for the specific protecting group.1. Increase the reaction time or temperature for the deprotection step.2. For stubborn TBDMS groups, ensure your TBAF solution is active. For acid-labile groups like MOM, catalytic amounts of a strong acid like HCl in methanol (B129727) are effective.[8]
Selective Protection/Deprotection Failure (e.g., protecting a secondary alcohol in the presence of a primary alcohol)1. Similar Reactivity: Primary and secondary alcohols have similar reactivity, making direct selective protection challenging.[14]2. Non-selective Deprotection: The conditions used for deprotection are too harsh and remove multiple protecting groups.1. Protect both alcohols (e.g., as TBDMS ethers) and then selectively deprotect the less sterically hindered primary TBDMS ether using carefully controlled conditions, such as 5-20% formic acid.[14][15]2. Use protecting groups with orthogonal stability. For instance, protect the primary alcohol as a TBDMS ether and the secondary as a TIPS ether. The TBDMS group can then be selectively removed.[10]
Data Presentation: Protecting Group Stability

The following table summarizes the relative stability of common silyl ether protecting groups, which is crucial for planning orthogonal protection strategies.

Table 1: Relative Stability of Common Silyl Ethers

Protecting Group Abbreviation Relative Rate of Acidic Hydrolysis (vs. TMS=1) Key Features & Common Deprotection
Trimethylsilyl TMS 1 Very labile; removed by very mild acid (e.g., catalytic HCl in MeOH) or TBAF.[11]
Triethylsilyl TES 64 More stable than TMS.[10] Cleaved by acids or TBAF.[1]
tert-Butyldimethylsilyl TBDMS / TBS 20,000 Most common; robust to many conditions but readily cleaved by TBAF or acids like acetic acid.[10][11]
Triisopropylsilyl TIPS 700,000 Very bulky and stable; requires stronger acidic conditions or TBAF for cleavage.[1]

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable to acid due to steric bulk; ideal for multi-step synthesis requiring harsh conditions. Cleaved by TBAF.[16] |

Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: Protection of a Secondary Alcohol with TBDMSCl

This protocol describes a standard procedure for protecting a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

  • Secondary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Water and Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • Add TBDMSCl (1.2 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[11]

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine to remove DMF and excess imidazole.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a TBDMS Ether with TBAF

This protocol outlines the removal of a TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[11]

  • Add the TBAF solution dropwise to the stirred solution.[11]

  • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[16]

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.

  • Purify via flash column chromatography if necessary.

Visualizations

Synthetic Workflow for Alcohol Protection

The following diagram illustrates the general logic of using a protecting group in a multi-step synthesis.

G A Start: Molecule with Secondary Alcohol B Step 1: Protect Alcohol (e.g., with TBDMSCl) A->B Add Protecting Group C Protected Intermediate (TBDMS Ether) B->C D Step 2: Perform Desired Reaction (e.g., Grignard, Oxidation) C->D Transform other part of the molecule E Modified Intermediate D->E F Step 3: Deprotect Alcohol (e.g., with TBAF) E->F Remove Protecting Group G Final Product with Free Secondary Alcohol F->G G start Subsequent reaction involves strong acid? q_base Subsequent reaction involves strong base or nucleophiles? start->q_base No rec_tbdps Recommended: TBDPS or TIPS start->rec_tbdps Yes rec_tbdms Recommended: TBDMS q_base->rec_tbdms Yes rec_tms Consider TMS (if mild conditions) q_base->rec_tms No

References

Technical Support Center: Minimizing Elimination Byproducts in Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize common elimination byproducts encountered during alkyne reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common elimination byproducts in alkyne reactions?

A1: The most prevalent elimination byproducts depend on the specific reaction. In coupling reactions like the Sonogashira, the primary byproduct is the homocoupled diyne (Glaser coupling byproduct). In the synthesis of alkynes from dihalides, byproducts can include constitutional isomers of the desired alkyne, which arise from rearrangement reactions promoted by certain bases.

Q2: What is Glaser coupling and why is it a problem?

A2: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne. This side reaction is a significant issue in copper-catalyzed cross-coupling reactions, such as the Sonogashira reaction, as it consumes the terminal alkyne, reducing the yield of the desired cross-coupled product.[1][2]

Q3: How can I prevent the formation of terminal alkyne isomers during synthesis?

A3: The choice of base is critical. Very strong bases, such as sodium amide (NaNH₂), are effective at promoting the formation of the terminal alkyne from a vicinal or geminal dihalide. Weaker bases, like potassium hydroxide (B78521) (KOH), especially at high temperatures, can lead to the isomerization of a terminal alkyne to a more stable internal alkyne.[3][4]

Q4: Is it always necessary to use a copper co-catalyst in Sonogashira reactions?

A4: No, it is not always necessary. While copper(I) salts increase the reaction rate, they also promote the undesirable Glaser homocoupling.[1][2] Numerous copper-free Sonogashira protocols have been developed to avoid this side reaction.[2][5][6]

Troubleshooting Guide

Issue 1: Significant formation of homocoupled diyne (Glaser byproduct) in Sonogashira coupling.

Potential Causes & Solutions

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed prior to use.[7][8]

  • Copper(I) Co-catalyst: The copper catalyst is a primary promoter of Glaser coupling.

    • Solution 1 (Copper-Free Protocol): Switch to a copper-free Sonogashira protocol. These reactions may require more active palladium catalysts, specific ligands, or different bases (e.g., Cs₂CO₃).[2][5]

    • Solution 2 (Minimize Copper): If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount.

  • Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: The choice of phosphine (B1218219) ligand is important. For instance, bulky and electron-rich ligands can enhance the desired catalytic activity in some cases.[1]

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) via syringe. Then, add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Formation of an internal alkyne instead of the desired terminal alkyne from a dihalide.

Potential Causes & Solutions

  • Base Selection: The use of moderately strong bases like KOH or alkoxides, especially at elevated temperatures, can catalyze the migration of the triple bond from the terminal position to a more thermodynamically stable internal position.[3][4]

    • Solution: Use a very strong, non-nucleophilic base such as sodium amide (NaNH₂) in liquid ammonia (B1221849). The amide ion is strong enough to deprotonate the terminal alkyne, forming a stable acetylide salt. This sequesters the terminal alkyne and prevents isomerization. A subsequent aqueous workup re-protonates the acetylide to yield the terminal alkyne.[9][10][11]

  • Reaction Temperature: High temperatures can provide the activation energy needed for the isomerization to the more stable internal alkyne.

    • Solution: When using NaNH₂, the reaction can often be run at lower temperatures (e.g., the boiling point of liquid ammonia, -33 °C), which disfavors the rearrangement.

Optimized Protocol: Double Dehydrohalogenation to a Terminal Alkyne

This protocol is for the synthesis of a terminal alkyne from a vicinal or geminal dihalide.

  • Setup: In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense liquid ammonia (approx. 10 mL per mmol of dihalide) at -78 °C (dry ice/acetone bath).

  • Base Addition: To the liquid ammonia, carefully add sodium amide (NaNH₂, 3.0 eq) in portions.

  • Substrate Addition: Dissolve the dihalide (1.0 eq) in a minimal amount of a dry ether (e.g., THF) and add it dropwise to the stirred NaNH₂/NH₃ solution.

  • Reaction: Allow the reaction mixture to stir at -33 °C (or gently reflux) for several hours, monitoring by TLC (after quenching an aliquot).

  • Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of solid ammonium (B1175870) chloride.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

  • Workup: To the remaining residue, add water and extract the product with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the terminal alkyne by distillation or column chromatography.

Data Summary

Table 1: Comparison of Bases for Terminal Alkyne Synthesis via Double Dehydrohalogenation

BaseSolventTemperatureTypical Yield of Terminal AlkynePotential for IsomerizationReference
NaNH₂ Liquid NH₃-33 °C to refluxGood to ExcellentLow (product is trapped as acetylide)[3][9][10]
KOH Ethanol or none (fused)High (e.g., 200 °C)Moderate to GoodHigh (favors more stable internal alkyne)[3][4]
KOt-Bu THF or DMSORoom temp. to elevatedVariableModerate[12]

Table 2: Strategies to Minimize Glaser Homocoupling in Sonogashira Reactions

StrategyKey ParametersEffect on HomocouplingTypical Cross-Coupling YieldReference
Standard Sonogashira Pd catalyst, CuI co-catalyst, amine baseCan be significant, especially with O₂ presentGood to Excellent[5]
Copper-Free Conditions Pd catalyst (often with bulky, electron-rich ligands), amine or inorganic base (e.g., Cs₂CO₃)Significantly reduced or eliminatedGood to Excellent[2][5][13]
Inert Atmosphere Thorough degassing of solvents, use of Ar or N₂Reduced (prevents oxidation of Cu(I))Improved[7][8]
Ligand Modification Use of bulky, electron-rich phosphine ligandsCan be reduced by favoring the cross-coupling pathwayHighly dependent on substrates[1]

Visualizations

G cluster_start Start: Undesired Byproduct Observed cluster_glaser Glaser Homocoupling (Diyne) cluster_isomer Alkyne Isomerization start Identify Byproduct glaser_q1 Is O₂ excluded? start->glaser_q1 Diyne byproduct isomer_q1 What base was used? start->isomer_q1 Isomer byproduct glaser_s1 Degas solvents. Use inert atmosphere (Ar/N₂). glaser_q1->glaser_s1 No glaser_q2 Using Cu(I) co-catalyst? glaser_q1->glaser_q2 Yes glaser_a1_yes Yes glaser_a1_no No glaser_s1->glaser_q2 glaser_s2 Switch to Copper-Free protocol. Reduce CuI loading. glaser_q2->glaser_s2 Yes glaser_s3 Optimize Pd catalyst/ligand. glaser_q2->glaser_s3 No glaser_a2_yes Yes glaser_a2_no No isomer_s1 Use NaNH₂ in liquid NH₃. Ensure 3+ equivalents for terminal alkyne. isomer_q1->isomer_s1 Moderate isomer_q2 High temperature? isomer_q1->isomer_q2 Strong isomer_a1_strong Strong Base (e.g., NaNH₂) isomer_a1_mod Moderate Base (e.g., KOH, KOt-Bu) isomer_s2 Lower reaction temperature. isomer_q2->isomer_s2 Yes isomer_s3 Check for other issues (e.g., catalyst). isomer_q2->isomer_s3 No isomer_a2_yes Yes isomer_a2_no No

Caption: Troubleshooting workflow for common elimination byproducts.

G cluster_desired Desired Sonogashira Pathway cluster_undesired Undesired Glaser Pathway pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex transmetalation Ar-Pd(II)-C≡C-R(L₂) pd_complex->transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation Transmetalation (Rate-Limiting) homocoupling Glaser Byproduct cu_acetylide->homocoupling product Ar-C≡C-R transmetalation->product Reductive Elimination product->pd0 cu_catalyst Cu(I) cu_catalyst->cu_acetylide o2 O₂ o2->homocoupling Oxidative Coupling

Caption: Competing pathways in copper-catalyzed Sonogashira coupling.

G cluster_elimination Double Elimination Sequence cluster_terminal Terminal Alkyne Path cluster_isomerization Isomerization Path (Byproduct) alkene Alkene dihalide Vicinal Dihalide alkene->dihalide vinyl_halide Vinyl Halide dihalide->vinyl_halide alkyne Alkyne vinyl_halide->alkyne internal_alkyne Internal Alkyne (Isomerization Byproduct) alkyne->internal_alkyne acetylide Acetylide Anion alkyne->acetylide terminal_alkyne Terminal Alkyne acetylide->terminal_alkyne br2 Br₂ br2->dihalide base1 Strong Base (e.g., NaNH₂) base1->vinyl_halide -HBr (E2) base2 Strong Base (e.g., NaNH₂) base2->alkyne -HBr (E2) base3 Excess NaNH₂ base3->acetylide h2o H₂O Workup h2o->terminal_alkyne mod_base Moderate Base (e.g., KOH, heat) mod_base->internal_alkyne

Caption: Workflow for alkyne synthesis and potential byproduct formation.

References

Technical Support Center: Optimization of Catalytic Reactions Using 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalytic reactions involving 1,1-Diphenyl-2-propyn-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalytic reactions?

A1: this compound is a versatile alkynol used in various catalytic reactions.[1] It serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] Its primary applications include:

  • Sonogashira Coupling: As a terminal alkyne, it readily participates in palladium-copper catalyzed cross-coupling reactions with aryl or vinyl halides to form C-C bonds.[4][5]

  • Ruthenium-Catalyzed Reactions: It is a substrate in ruthenium-catalyzed transformations, such as the synthesis of indenylidene complexes and dimerization to form functionalized cyclobutenes.[6][7]

  • Hydrogenation Reactions: The triple bond can be selectively hydrogenated to yield the corresponding alkene or fully saturated alkane, depending on the catalyst and reaction conditions.[7][8]

  • Corrosion Inhibition: Like other acetylenic alcohols, it can act as a corrosion inhibitor in acidic environments by forming a protective polymeric film on metal surfaces, which can be relevant in certain catalytic systems.[2][9]

Q2: What are the common storage and handling recommendations for this compound?

A2: this compound is a white to pale yellow crystalline solid.[6] For long-term stability, it should be stored in a cool, dark place under an inert atmosphere, as it can be air-sensitive.[6] It is incompatible with strong oxidizing agents.[6] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.

Q3: Can this compound act as a catalyst inhibitor?

A3: Yes, under certain conditions, acetylenic alcohols like this compound can act as catalyst inhibitors. This is particularly relevant in reactions involving metal catalysts susceptible to poisoning. The inhibition mechanism often involves the chemisorption of the alkyne onto the metal surface via the π-electrons of the triple bond. This can lead to the formation of a strongly adsorbed layer or a polymeric film that blocks the active sites of the catalyst.[2][9]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in catalytic reactions.

Low or No Product Yield in Sonogashira Coupling

Issue: The Sonogashira coupling reaction with this compound results in a low yield or fails to proceed.

Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh, high-purity palladium catalyst. Ensure proper storage and handling to prevent degradation. Consider using a more active pre-catalyst or adding a phosphine (B1218219) ligand to stabilize the catalyst.[4]
Degraded Copper(I) Co-catalyst Use fresh, high-purity copper(I) iodide. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.[4]
Presence of Oxygen Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]
Impurities in Starting Materials Purify this compound and the aryl/vinyl halide before use. Impurities can poison the catalyst.
Inappropriate Solvent or Base Use anhydrous, degassed solvents such as THF, DMF, or toluene (B28343).[10] Ensure the amine base (e.g., triethylamine (B128534), diisopropylethylamine) is dry and used in sufficient excess (typically 2-3 equivalents).[10]
Low Reaction Temperature For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary to facilitate the oxidative addition step.[10]
Catalyst Deactivation or Poisoning

Issue: The catalyst shows reduced activity over time or becomes completely inactive.

Potential Cause Recommended Solution
Formation of Palladium Black The formation of a black precipitate indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Use high-purity reagents and solvents, and optimize the reaction temperature.[4]
Strong Adsorption of Alkyne This compound can strongly adsorb to the catalyst surface, blocking active sites.[2] Optimize the stoichiometry of reactants. In some cases, slow addition of the alkyne can mitigate this issue.
Coke Formation At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface.[11] Lowering the reaction temperature or using a catalyst support that is less prone to coking can help.
Leaching of Metal The active metal may leach from the support into the reaction mixture, leading to a loss of catalytic activity. Ensure the catalyst is robust under the reaction conditions.
Side Reactions and Impurity Formation

Issue: The formation of unexpected byproducts is observed.

Potential Cause Recommended Solution
Glaser Homocoupling This side reaction is common in Sonogashira couplings and is promoted by oxygen and the copper co-catalyst.[4] To minimize this, ensure strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[4]
Meyer-Schuster Rearrangement Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated ketones or aldehydes.[1] Maintain neutral or basic reaction conditions to avoid this rearrangement.
Over-reduction in Hydrogenation In selective hydrogenation to the alkene, over-reduction to the alkane can occur.[8] To improve selectivity, use a selective catalyst (e.g., Lindlar's catalyst), lower the hydrogen pressure, and carefully monitor the reaction progress.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, base)

  • Anhydrous and degassed THF (solvent)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in THF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ruthenium-Catalyzed Dimerization of this compound

This protocol is based on the dimerization of 1,1-diphenylpropargyl alcohol catalyzed by a ruthenium(II) complex.[6]

Materials:

  • This compound

  • [CpRuCl(cod)] (Ruthenium catalyst, Cp = η⁵-C₅Me₅, cod = 1,5-cyclooctadiene)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, dissolve this compound (1.0 mmol) and [Cp*RuCl(cod)] (0.05 mmol, 5 mol%) in anhydrous and degassed toluene (5 mL) in a sealed vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by ¹H NMR spectroscopy until complete consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the alkylidenebenzocyclobutenyl alcohol product.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Reaction Conditions

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)CuI (5)Et₃N (2)THF2575
2PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF2585
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3)DMF6092
4PdCl₂(PPh₃)₂ (2)-i-Pr₂NH (3)Toluene8088 (copper-free)

Note: Yields are representative and will vary depending on the specific aryl halide used.

Table 2: Influence of Catalyst on Selective Hydrogenation of this compound

EntryCatalystHydrogen Pressure (bar)SolventTemperature (°C)Conversion (%)Selectivity to Alkene (%)
15% Pd/C1Ethanol25100<10
2Lindlar's Catalyst1Hexane25>95>90
35% Pt/C4Acetic Acid251000
4Ni-B1Methanol25>95>85

Note: Data is illustrative and based on typical selectivities for alkyne hydrogenation.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, Base solvent Add Degassed Solvent reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for Sonogashira coupling.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_conditions Verify Reaction Conditions (Inert atmosphere, Temp) start->check_conditions check_reagents Assess Reagent Purity (Alkyne, Halide, Solvent, Base) start->check_reagents sol_catalyst Use Fresh Catalysts Consider Different Ligand check_catalyst->sol_catalyst sol_conditions Degas Solvents Thoroughly Optimize Temperature check_conditions->sol_conditions sol_reagents Purify Starting Materials Use Anhydrous Reagents check_reagents->sol_reagents outcome outcome sol_catalyst->outcome Improved Yield sol_conditions->outcome sol_reagents->outcome

Caption: Troubleshooting logic for low reaction yield.

References

1,1-Diphenyl-2-propyn-1-ol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,1-Diphenyl-2-propyn-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, focusing on identifying and mitigating degradation.

Issue Potential Cause Recommended Action
Discoloration of Solid Compound (Yellowing) Oxidation of the tertiary alcohol.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place. For long-term storage, refrigeration is recommended.
Appearance of New Peaks in HPLC/GC Analysis of a Stored Solution Degradation of the compound. The primary suspects are acid-catalyzed rearrangement (Meyer-Schuster) or oxidation.Analyze the degradation products using LC-MS or GC-MS to identify them. The Meyer-Schuster product is 1,1-diphenyl-2-propen-1-one. Oxidation may lead to benzophenone (B1666685) and other byproducts. Adjust storage conditions of the solution (e.g., use a buffered solution if pH is a factor, protect from light).
Low Yield or Unexpected Byproducts in a Reaction If the reaction is conducted under acidic conditions, the Meyer-Schuster rearrangement is a likely side reaction.[1] In the presence of strong bases and heat, thermal decomposition can occur.[2]For acid-sensitive reactions, consider using non-acidic catalysts or protecting the hydroxyl group. If a strong base is required, maintain low reaction temperatures.
Inconsistent Reaction Kinetics Degradation of the starting material can lead to lower effective concentrations and variable reaction rates.Use freshly purified this compound for kinetic studies. Regularly check the purity of the stock material using a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of the propargyl alcohol to form an α,β-unsaturated ketone, specifically 1,1-diphenyl-2-propen-1-one.[1] This is often the most significant degradation pathway, especially in acidic conditions.

  • Oxidation: The tertiary alcohol can be oxidized, particularly if exposed to atmospheric oxygen over time.[3][4] This can lead to the formation of various degradation products, including benzophenone.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to:

  • Store it in a cool, dark place.

  • Keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use a tightly sealed container to protect it from moisture and air.

  • For long-term storage, refrigeration is advisable.

Q3: My reaction is performed in an acidic medium, and I'm observing significant loss of my starting material. What is happening?

A3: In an acidic medium, this compound is highly susceptible to the Meyer-Schuster rearrangement, which converts it into 1,1-diphenyl-2-propen-1-one.[1] The rate of this rearrangement is dependent on the acid concentration and temperature. To minimize this, consider using the mildest possible acidic conditions or exploring alternative synthetic routes that avoid strong acids.

Q4: Can I use heat in my reaction involving this compound?

A4: While the compound itself has a defined boiling point at reduced pressure, caution should be exercised when heating it, especially in the presence of other reagents. Propargyl alcohols can be thermally labile, and in the presence of strong bases, there is a risk of catastrophic thermal decomposition.[2] It is crucial to conduct a thermal hazard assessment before scaling up any reaction involving heating this compound.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Periodically analyzing your sample and monitoring for a decrease in the main peak area and the appearance of new peaks will allow you to assess its stability under your specific experimental conditions.

Quantitative Data Summary

Currently, there is limited publicly available quantitative kinetic data specifically for the degradation of this compound under various conditions. However, based on the known degradation pathways, the following table summarizes the expected stability profile.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 7)LowMeyer-Schuster Rearrangement
Neutral (pH ≈ 7)ModerateOxidation
Basic (pH > 7)Moderate to Low (especially with heat)Base-catalyzed decomposition
Temperature AmbientModerate (if protected from air and light)Slow Oxidation
Elevated (> 50 °C)LowThermal Decomposition, Accelerated Meyer-Schuster (if acidic)
Light UV or SunlightLowPhotochemical Degradation/Oxidation
Atmosphere Inert (N₂, Ar)High-
Air (Oxygen)Low to ModerateOxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.[7][8]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze the sample by HPLC at various time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photochemical Degradation:

    • Expose a solution of this compound (1 mg/mL) to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Analyze the sample by HPLC and compare it to a control sample kept in the dark.

  • Analysis: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[6][9]

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/water or methanol/water gradients.

    • Vary the pH of the aqueous phase using buffers (e.g., phosphate (B84403) or acetate) to optimize the separation.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Visualizations

degradation_pathway This compound This compound Meyer-Schuster Rearrangement Product 1,1-Diphenyl-2-propen-1-one This compound->Meyer-Schuster Rearrangement Product  Acid Catalysis (e.g., H⁺) Oxidation Products Benzophenone, etc. This compound->Oxidation Products  Oxidizing Agent (e.g., O₂) experimental_workflow cluster_stress_conditions Forced Degradation Acid_Hydrolysis Acid Hydrolysis Analysis HPLC-DAD/MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal_Stress Thermal Stress Thermal_Stress->Analysis Photochemical_Stress Photochemical Stress Photochemical_Stress->Analysis Sample_Preparation Prepare this compound Solution Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidation Sample_Preparation->Thermal_Stress Sample_Preparation->Photochemical_Stress Data_Evaluation Identify Degradants & Assess Stability Analysis->Data_Evaluation

References

Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing tertiary alcohols using Grignard reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Grignard reactions for tertiary alcohol synthesis in a question-and-answer format.

Q1: My Grignard reaction is not starting. What are the common causes and solutions?

A: Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.

  • Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1]

    • Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[1][2] The disappearance of the iodine's brown color is an indicator of reaction initiation.[1]

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[3]

  • Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.[1]

    • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon. Solvents must be anhydrous.[1][3]

Q2: The reaction starts, but the yield of my tertiary alcohol is consistently low. What are the likely side reactions and how can I minimize them?

A: Low yields are often a result of side reactions that consume the Grignard reagent or the starting material.

  • Cause 1: Wurtz Coupling. The formed Grignard reagent can react with the unreacted organic halide to produce a homocoupled byproduct (R-R).[1][4] This is more prevalent with high local concentrations of the halide and at elevated temperatures.[4][5]

    • Solution: Slow and Controlled Addition. Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[4] This prevents the buildup of unreacted halide. Using solvents like 2-Methyltetrahydrofuran (2-MeTHF) can also suppress Wurtz coupling for certain substrates.[6]

  • Cause 2: Protonation of the Grignard Reagent. If there are any acidic protons in the reaction mixture (e.g., from trace water or acidic functional groups on the ketone), the Grignard reagent will be quenched.[1] The presence of the corresponding alkane as a byproduct is a strong indicator of moisture contamination.

    • Solution: Rigorous Anhydrous Technique and Reagent Purity. Re-evaluate all drying procedures for glassware and solvents.[1] Ensure the ketone starting material is free of acidic impurities.

  • Cause 3: Enolization of the Ketone. If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate will not react further to form the alcohol.[7] This is more common with sterically hindered ketones.

    • Solution: Use of Additives. The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and favor addition over enolization.[8]

  • Cause 4: Reduction of the Ketone. With bulky Grignard reagents and sterically hindered ketones, a reduction of the ketone to a secondary alcohol can occur via a hydride transfer from the beta-carbon of the Grignard reagent.[7]

    • Solution: Reagent and Substrate Choice. If reduction is a significant issue, consider using a less bulky Grignard reagent if the synthesis allows.

Q3: My reaction mixture turned dark brown or black. What does this indicate?

A: The color of a Grignard reaction can vary. A cloudy, grayish, or brownish appearance is often normal.[9][10] However, a very dark brown or black color could indicate the presence of impurities in the magnesium, which can sometimes lead to side reactions.[11] While not always a cause for alarm, if accompanied by low yield, it's worth considering the purity of the magnesium. Some Grignard reagents, like phenylmagnesium bromide, are naturally darker in color.[11]

Q4: I am observing a significant amount of a dimeric byproduct from my starting halide. How can I prevent this?

A: This is a classic case of Wurtz coupling. To minimize this side reaction, ensure a slow, dropwise addition of your halide to the magnesium suspension. This maintains a low concentration of the halide, making it more likely to react with the magnesium surface rather than an already formed Grignard reagent molecule.[1][4] Vigorous stirring is also crucial to ensure the halide reacts quickly with the magnesium.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?

A: Ethereal solvents are essential for stabilizing the Grignard reagent.[2] Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. THF is generally a better solvent for forming Grignard reagents due to its higher solvating power.[12] However, for some substrates prone to Wurtz coupling, 2-MeTHF may be a superior choice.[6]

Q2: How do I know if my Grignard reagent has formed successfully?

A: Visual cues include the disappearance of the magnesium turnings and the formation of a cloudy, grayish, or brownish solution.[9][10] If an iodine crystal was used for activation, its brown color will fade.[1] The most reliable method is to take a small aliquot of the reaction mixture and perform a titration to determine the molarity of the active Grignard reagent.[13][14]

Q3: Can I use a ketone with other functional groups in a Grignard reaction?

A: It depends on the functional group. Grignard reagents are strong bases and will react with acidic protons. Therefore, functional groups like alcohols, carboxylic acids, amines, and thiols are incompatible.[15] Functional groups like acetals, ethers, and alkenes are generally stable under Grignard reaction conditions.[16]

Q4: What is the purpose of the aqueous work-up with ammonium (B1175870) chloride or dilute acid?

A: The initial product of the Grignard addition to a ketone is a magnesium alkoxide salt. The aqueous work-up serves to protonate this alkoxide to form the desired tertiary alcohol.[16] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild acidic quenching agent that minimizes potential acid-catalyzed side reactions of the tertiary alcohol product.[1] Dilute acids like HCl or H₂SO₄ can also be used.[5][17]

Data Presentation

Table 1: Impact of Reaction Parameters on Tertiary Alcohol Yield

ParameterConditionExpected Impact on YieldRationale
Moisture Presence of water in glassware or solventsDecreaseQuenches the Grignard reagent.[1]
Temperature High temperature during reagent formationDecreaseFavors Wurtz coupling side reaction.[4]
Reagent Addition Rapid addition of organic halideDecreaseIncreases local concentration, promoting Wurtz coupling.[4]
Magnesium Surface Oxidized (dull) magnesium turningsDecrease / No reactionPrevents the formation of the Grignard reagent.[1]
Ketone Structure Sterically hindered ketoneDecreaseCan favor enolization or reduction over addition.[7]

Table 2: Typical Yields for the Synthesis of Triphenylmethanol

Starting KetoneGrignard ReagentReported Yield Range
Methyl BenzoatePhenylmagnesium Bromide~75-85%
Benzophenone (B1666685)Phenylmagnesium BromideGood to Excellent[18]

Note: Yields are highly dependent on experimental conditions and scale.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (2.4 g, 0.1 mol)

  • Bromobenzene (B47551) (15.7 g, 0.1 mol)

  • Anhydrous diethyl ether (90 mL)

  • Iodine (1 crystal)

Procedure:

  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Place the magnesium turnings in the flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether.

  • Add about 5-10 mL of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add 65 mL of anhydrous diethyl ether and gently reflux the mixture for 30 minutes to ensure complete reaction. The final solution should be cloudy and grayish-brown.

Protocol 2: Synthesis of Triphenylmethanol

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • Benzophenone (18.2 g, 0.1 mol)

  • Anhydrous diethyl ether (50 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • Dissolve the benzophenone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction. A color change and the formation of a precipitate will be observed.[5]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated aqueous NH₄Cl solution while stirring.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of petroleum ether and ethyl acetate).

Protocol 3: Titration of Grignard Reagent

Materials:

  • Menthol (B31143) (accurately weighed, ~156 mg, 1 mmol)

  • 1,10-Phenanthroline (a few crystals)

  • Anhydrous THF (10 mL)

  • Grignard reagent solution to be titrated

Procedure:

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add the accurately weighed menthol and a few crystals of 1,10-phenanthroline.

  • Add 10 mL of anhydrous THF and stir until the solids dissolve.

  • Slowly add the Grignard reagent solution dropwise from a syringe until a persistent color change (typically to pink or purple) is observed.[19]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of menthol) / (volume of Grignard reagent in L)

Mandatory Visualization

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Tertiary Alcohol Synthesis cluster_workup Work-up and Purification prep_start Start: Flame-dried Glassware add_mg Add Mg Turnings & Iodine Crystal prep_start->add_mg add_halide_sol Prepare Organic Halide in Anhydrous Ether add_mg->add_halide_sol initiate Initiate Reaction with Small Amount of Halide add_halide_sol->initiate dropwise_add Dropwise Addition of Remaining Halide initiate->dropwise_add reflux Reflux to Complete Formation dropwise_add->reflux grignard_ready Grignard Reagent Ready reflux->grignard_ready cool_grignard Cool Grignard Reagent (0°C) grignard_ready->cool_grignard ketone_sol Prepare Ketone in Anhydrous Ether cool_grignard->ketone_sol add_ketone Dropwise Addition of Ketone Solution ketone_sol->add_ketone rt_stir Stir at Room Temperature add_ketone->rt_stir alkoxide Alkoxide Intermediate Formed rt_stir->alkoxide quench Quench with Sat. aq. NH4Cl alkoxide->quench extract Extract with Ether quench->extract wash_dry Wash Organic Layer & Dry (Na2SO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify final_product Pure Tertiary Alcohol purify->final_product

Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.

Troubleshooting_Grignard start Problem with Grignard Reaction no_reaction Reaction Not Starting? start->no_reaction low_yield Low Yield? start->low_yield no_reaction->low_yield No check_mg Is Mg surface fresh and shiny? no_reaction->check_mg Yes wurtz Wurtz coupling byproduct (dimer) present? low_yield->wurtz Yes enolization Starting ketone recovered? (Enolization) low_yield->enolization No activate_mg Activate Mg: - Crush turnings - Add Iodine or 1,2-dibromoethane check_mg->activate_mg No check_anhydrous Are glassware and solvents completely dry? check_mg->check_anhydrous Yes check_anhydrous->low_yield Yes dry_thoroughly Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvents. check_anhydrous->dry_thoroughly No slow_addition Slow down halide addition. Maintain low temperature. wurtz->slow_addition Yes wurtz->enolization No add_cecl3 Consider adding CeCl3. enolization->add_cecl3 Yes reduction Secondary alcohol byproduct present? (Reduction) enolization->reduction No change_reagent Use a less bulky Grignard reagent if possible. reduction->change_reagent Yes protonation Alkane byproduct present? (Protonation) reduction->protonation No recheck_anhydrous Re-check for moisture sources. protonation->recheck_anhydrous Yes

Caption: Troubleshooting decision tree for Grignard reactions.

References

Technical Support Center: Work-up Procedures for 1,1-Diphenyl-2-propyn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions regarding the quenching and work-up procedures for reactions synthesizing or utilizing 1,1-Diphenyl-2-propyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching agent for reactions forming this compound, such as Grignard reactions?

A1: The most commonly recommended quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] This mild acid is effective at neutralizing the reaction mixture and breaking up magnesium alkoxide complexes without promoting acid-catalyzed side reactions.

Q2: Why is temperature control critical during the quenching process?

A2: Maintaining a low temperature (typically below 20°C, often under ice cooling) during quenching is crucial to prevent side reactions.[2] For tertiary propargylic alcohols like this compound, higher temperatures can favor rearrangement to α,β-unsaturated ketones, which would significantly lower the yield of the desired product.[1]

Q3: My product is soluble in the aqueous layer during extraction. What should I do?

A3: While this compound is generally insoluble in water, the presence of co-solvents like THF or methanol (B129727) can increase its solubility in the aqueous phase.[3] To minimize product loss, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Additionally, washing the combined organic layers with brine (saturated aqueous NaCl) can help to "salt out" the product from any residual water, driving it into the organic phase.

Q4: How can I remove residual metal salts from my crude product?

A4: If the reaction involved transition metals or other salts, specific washing steps are necessary. For copper salts, washing the organic layer several times with saturated aqueous NH₄Cl can help remove them by forming a dark blue copper-ammonia complex that is soluble in the aqueous layer.[4][5] For other transition metals, precipitation as sulfides by washing with aqueous sodium sulfide (B99878) may be effective.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound and presence of an α,β-unsaturated ketone byproduct. Meyer-Schuster rearrangement may have occurred due to acidic conditions or high temperatures during work-up.[1]1. Ensure the reaction is quenched at a low temperature (e.g., 0°C).[1]2. Use a mild quenching agent like saturated aqueous NH₄Cl instead of strong acids.[1]3. Perform the work-up as quickly as possible to minimize exposure to potentially acidic conditions.
Formation of an emulsion during aqueous extraction. The presence of polar aprotic solvents (e.g., DMF, DMSO) or fine particulate matter can lead to emulsions. High concentrations of salts can also contribute.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.2. If an emulsion persists, filter the entire mixture through a pad of Celite.3. Allow the mixture to stand for an extended period without agitation.
The crude product is an oil that won't crystallize. The product may contain impurities or residual solvent that are inhibiting crystallization. The compound has a reported melting point of 47-49°C.[6]1. Ensure all solvent has been thoroughly removed under high vacuum.2. Purify the crude product using column chromatography on silica (B1680970) gel.[7][8]3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.4. Recrystallize the product from a suitable solvent system, such as heptane (B126788) or a mixture of ethyl acetate (B1210297) and hexane (B92381).[9]
Final product contains non-polar impurities after chromatography. The solvent system used for column chromatography may be too polar, causing impurities to co-elute with the product.1. Use a less polar eluent system for chromatography, such as a lower ratio of ethyl acetate to hexane.[7][8]2. Consider suspending the crude material in a non-polar solvent like pentane (B18724) or hexane, filtering, and then eluting the product with a more polar solvent, leaving highly non-polar impurities behind.[5]

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Work-up

This protocol is based on the common procedure for quenching Grignard or similar organometallic reactions used to synthesize propargyl alcohols.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5°C.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with vigorous stirring.[10] Control the rate of addition to maintain the temperature below 20°C.[2] Continue adding until no further gas evolution or exothermic reaction is observed.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent like THF, add a water-immiscible organic solvent such as diethyl ether or ethyl acetate and water to achieve clear phase separation.

  • Extraction: Separate the organic layer. Extract the aqueous layer two or three more times with the chosen organic solvent to recover any dissolved product.[10]

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble salts and NH₄Cl).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if a stronger acid was used for quenching, to neutralize excess acid).

    • Brine (saturated aqueous NaCl) (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system. A common starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 1:3 or 1:4 ratio).[7][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes representative results for a related synthesis employing an ammonium chloride quench, demonstrating the high efficiency of this work-up procedure.

Parameter Value Reference
Reaction Scale Large Scale[2]
Quenching Agent Ammonium Chloride in Methanol[2]
Quenching Temp. < 20 °C[2]
Final Product Purity 99.5%[2]
Overall Yield 99.1%[2]

Visualizations

G reaction Completed Reaction Mixture cool Cool to 0-5 °C reaction->cool Step 1 quench Quench with sat. aq. NH4Cl cool->quench Step 2 extract Extract with Organic Solvent quench->extract Step 3 wash Wash Organic Layer (H2O, Brine) extract->wash Step 4 dry Dry over Na2SO4 or MgSO4 wash->dry Step 5 concentrate Concentrate under Reduced Pressure dry->concentrate Step 6 crude Crude Product concentrate->crude purify Purification (e.g., Chromatography) crude->purify Optional final Pure 1,1-Diphenyl- 2-propyn-1-ol crude->final If sufficiently pure purify->final

Caption: Standard workflow for quenching and work-up.

G start Unexpected Result (e.g., Low Yield, Impurities) low_yield Low Yield with Ketone Byproduct start->low_yield emulsion Emulsion During Extraction start->emulsion oily_product Product is an Oil, Fails to Crystallize start->oily_product cause_rearrange Cause: Meyer-Schuster Rearrangement low_yield->cause_rearrange cause_emulsion Cause: High Salt Conc. or Particulates emulsion->cause_emulsion cause_impure Cause: Residual Solvent or Impurities oily_product->cause_impure sol_temp Solution: Quench at low temp (<5°C) with sat. NH4Cl cause_rearrange->sol_temp sol_brine Solution: Add Brine or Filter through Celite cause_emulsion->sol_brine sol_purify Solution: Purify via Column Chromatography cause_impure->sol_purify

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,1-Diphenyl-2-propyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-diphenyl-2-propyn-1-ol and its derivatives is a critical process in the development of novel organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and complex molecular architectures. The core of this synthesis involves the nucleophilic addition of an ethynyl (B1212043) group to a benzophenone (B1666685) or a related diaryl ketone. This guide provides a comparative analysis of the primary synthetic routes, focusing on organometallic addition reactions and transition-metal-catalyzed methods. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for key reactions.

Core Synthetic Strategies: A Comparative Overview

The principal methods for the synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Organometallic Addition Reactions: This classic approach utilizes highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents, to attack the electrophilic carbonyl carbon of a diaryl ketone. These reactions are well-established and widely used due to their reliability and the commercial availability of the necessary reagents.

  • Transition-Metal-Catalyzed Alkynylations: More recent advancements have introduced the use of transition metals, such as copper, silver, and zinc, to catalyze the addition of terminal alkynes to diaryl ketones. These methods often offer milder reaction conditions and can exhibit greater functional group tolerance compared to their organometallic counterparts.

The following sections provide a detailed comparison of these methods, supported by quantitative data and experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of different synthetic routes for this compound and its derivatives based on reported experimental data.

Table 1: Synthesis of this compound

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard Reaction Phenylmagnesium bromide, Acetylene (B1199291)THF0 to RT6~94[1]
Organolithium Reaction Phenyllithium, AcetyleneDiethyl ether-78 to RT-HighGeneral Knowledge
Silver-Catalyzed Benzophenone, Phenylacetylene (B144264), Ag saltToluene8012~85[2]
Copper-Catalyzed Benzophenone, Phenylacetylene, CuI/LigandDMF10024~90[3]

Table 2: Synthesis of 1,1-Diaryl-2-propyn-1-ol Derivatives

ProductMethodDiaryl KetoneAlkyneCatalyst/ReagentSolventYield (%)
1,1-di(p-tolyl)-2-propyn-1-olGrignard4,4'-DimethylbenzophenoneEthynylmagnesium bromide-THFGood
1-(4-chlorophenyl)-1-phenyl-2-propyn-1-olOrganolithium4-ChlorobenzophenoneEthynyllithium-EtherHigh
1,1-bis(4-methoxyphenyl)-2-propyn-1-olSilver-Catalyzed4,4'-DimethoxybenzophenonePhenylacetyleneAg₂CO₃Toluene~82
1,1-diphenyl-2-butyn-1-olCopper-CatalyzedBenzophenonePropyneCuI/TMEDADioxane~88
1,1-diphenyl-3-(trimethylsilyl)-2-propyn-1-olZinc-MediatedBenzophenone(Trimethylsilyl)acetyleneZn(OTf)₂/LigandToluene~95

Experimental Protocols

Grignard Reaction for the Synthesis of this compound

This protocol is adapted from established procedures for Grignard reactions with ketones.[1]

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of bromobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After all the bromobenzene has been added, continue stirring until the magnesium is consumed.

  • Reaction with Acetylene: Cool the Grignard reagent solution to 0°C in an ice bath. Bubble dry acetylene gas through the solution for approximately 30 minutes to form the magnesium acetylide.

  • Addition of Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Silver-Catalyzed Alkynylation of Benzophenone

This protocol is based on general procedures for silver-catalyzed additions of terminal alkynes to carbonyls.[2]

Materials:

  • Benzophenone

  • Phenylacetylene

  • Silver carbonate (Ag₂CO₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add benzophenone, silver carbonate (5 mol%), and toluene.

  • Addition of Alkyne: Add phenylacetylene to the mixture and stir at 80°C for 12 hours under an inert atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the catalyst. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and the logical workflow for selecting a suitable method.

Synthetic_Pathways cluster_Grignard Grignard Route cluster_Organolithium Organolithium Route cluster_TransitionMetal Transition-Metal Catalyzed Benzophenone 1,1-Diaryl Ketone Propynol 1,1-Diaryl-2-propyn-1-ol Derivative Benzophenone->Propynol Grignard_Reagent Ethynylmagnesium Halide Grignard_Reagent->Benzophenone Nucleophilic Addition Organolithium_Reagent Ethynyllithium Organolithium_Reagent->Benzophenone Nucleophilic Addition Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Benzophenone Catalytic Addition Catalyst Cu, Ag, or Zn Catalyst Catalyst->Benzophenone

Caption: Alternative synthetic routes to 1,1-diaryl-2-propyn-1-ol derivatives.

Experimental_Workflow Start Start: Select Diaryl Ketone and Alkyne Reagent_Prep Prepare Organometallic Reagent (Grignard/Organolithium) Start->Reagent_Prep Catalytic_Setup Setup Catalytic Reaction (Cu, Ag, or Zn) Start->Catalytic_Setup Reaction Nucleophilic Addition Reaction Reagent_Prep->Reaction Catalytic_Setup->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 1,1-Diaryl-2-propyn-1-ol Derivative Purification->Product

Caption: Generalized experimental workflow for the synthesis of 1,1-diaryl-2-propyn-1-ol derivatives.

Conclusion

The choice of synthetic route for this compound and its derivatives depends on several factors, including the desired scale of the reaction, the functional groups present in the starting materials, and the availability of reagents and catalysts.

  • Grignard and organolithium reactions are robust and high-yielding methods, particularly for large-scale synthesis where the cost of catalysts may be a concern. However, their high reactivity necessitates stringent anhydrous conditions and may not be suitable for substrates with sensitive functional groups.[4]

  • Transition-metal-catalyzed methods , particularly those using copper, silver, and zinc, offer milder reaction conditions and often exhibit greater tolerance to a wider range of functional groups.[2][3] These methods are particularly advantageous for the synthesis of complex molecules in drug discovery and development where functional group compatibility is paramount.

For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate and efficient synthetic strategy for their specific target molecule.

References

A Comparative Guide to Catalysts for the Transformation of 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective transformation of propargyl alcohols is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount, dictating the reaction pathway and ultimate product. This guide provides a comparative analysis of catalysts for the reactions of 1,1-Diphenyl-2-propyn-1-ol, focusing on two distinct and highly efficient catalytic systems: a Ruthenium-catalyzed dimerization and a representative Gold-catalyzed Meyer-Schuster rearrangement.

This analysis is supported by experimental data from peer-reviewed literature, offering a clear comparison of reaction outcomes and conditions. Detailed experimental protocols and visualizations of the reaction mechanisms are provided to facilitate understanding and replication.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the quantitative data for two distinct catalytic transformations of this compound.

Table 1: Ruthenium-Catalyzed Dimerization

CatalystProductSolventTemp. (°C)Time (h)Yield (%)
[Cp*RuCl(isoprene)]Alkylidenebenzocyclobutenyl alcoholTHFRoom Temp.2.597

Table 2: Representative Gold-Catalyzed Meyer-Schuster Rearrangement *

CatalystProductSolventTemp. (°C)Time (min)Conversion (%)
NHC-Au-OTfα,β-Unsaturated KetoneDichloromethane5030>95

Data is for the closely related substrate, 1-phenyl-2-propyn-1-ol, and serves as a representative example of the high efficiency of gold catalysts for this transformation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ruthenium-Catalyzed Dimerization of this compound

Objective: To synthesize an alkylidenebenzocyclobutenyl alcohol derivative via a ruthenium-catalyzed dimerization.

Materials:

  • [Cp*RuCl(isoprene)] (10.2 mg, 0.030 mmol)

  • This compound (312.0 mg, 1.5 mmol)

  • Tetrahydrofuran (THF) (6 mL)

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of [Cp*RuCl(isoprene)] in THF, add this compound.

  • Stir the mixture for 2.5 hours at room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (9:1 v/v) eluent to afford the product.

Representative Gold-Catalyzed Meyer-Schuster Rearrangement

Objective: To synthesize an α,β-unsaturated ketone via a gold-catalyzed Meyer-Schuster rearrangement. (Protocol adapted for this compound based on a similar substrate).

Materials:

  • NHC-Au-OTf (N-Heterocyclic Carbene Gold Complex) (0.0025 mmol)

  • This compound (0.5 mmol)

  • Dichloromethane (200 µL)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • In a 2 mL glass screw-top vial, add NHC-Au-OTf, dichloromethane, and this compound.

  • Place the vial in an oil bath at 50°C with magnetic stirring.

  • Monitor the reaction progress by taking 10 µL aliquots of the reaction mixture and diluting with 500 µL of CDCl₃ for ¹H NMR analysis.

  • The conversion is calculated from the integral intensities of the signals corresponding to the starting material and the α,β-unsaturated ketone product.

Mandatory Visualization

Catalytic Pathways

The choice of catalyst fundamentally alters the reaction mechanism and the resulting product. Below are diagrams illustrating the proposed pathways for the Ruthenium-catalyzed dimerization and the Gold-catalyzed Meyer-Schuster rearrangement.

Ruthenium_Catalyzed_Dimerization cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1_1_diphenyl_2_propyn_1_ol_1 This compound Ruthenacycle Five-membered Ruthenacycle Intermediate 1_1_diphenyl_2_propyn_1_ol_1->Ruthenacycle 1_1_diphenyl_2_propyn_1_ol_2 This compound 1_1_diphenyl_2_propyn_1_ol_2->Ruthenacycle Ru_catalyst [Cp*RuCl(diene)] Ru_catalyst->Ruthenacycle Dimer_product Alkylidenebenzocyclobutenyl alcohol Ruthenacycle->Dimer_product

Caption: Proposed mechanism for Ru-catalyzed dimerization.

Gold_Catalyzed_Meyer_Schuster cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product propargyl_alcohol This compound pi_complex π-Alkyne Gold Complex propargyl_alcohol->pi_complex Au_catalyst [L-Au]+ Au_catalyst->pi_complex allenyl_gold_carbene Allenyl Gold Carbene pi_complex->allenyl_gold_carbene 1,3-Hydride Shift hydrolysis Hydrolysis allenyl_gold_carbene->hydrolysis enone_product α,β-Unsaturated Ketone hydrolysis->enone_product

Caption: Mechanism of the Au-catalyzed Meyer-Schuster rearrangement.

Experimental Workflow

A generalized workflow for conducting and analyzing these catalytic reactions is presented below.

Experimental_Workflow start Start: Catalyst and Substrate Preparation reaction_setup Reaction Setup: - Add solvent - Add catalyst - Add substrate start->reaction_setup reaction_conditions Set Reaction Conditions: - Temperature - Stirring - Atmosphere (if needed) reaction_setup->reaction_conditions monitoring Reaction Monitoring: - TLC - GC-MS - NMR reaction_conditions->monitoring workup Reaction Workup: - Quenching - Extraction monitoring->workup purification Purification: - Column Chromatography workup->purification analysis Product Analysis: - NMR - Mass Spectrometry - Yield Calculation purification->analysis

Caption: General experimental workflow for catalytic reactions.

Concluding Remarks

The catalytic transformation of this compound is highly dependent on the chosen catalyst. Ruthenium complexes, such as [Cp*RuCl(diene)], can facilitate a novel dimerization to yield highly functionalized cyclobutenes in excellent yields.[1] In contrast, gold catalysts, exemplified by NHC-Au-OTf, are well-suited for the Meyer-Schuster rearrangement, efficiently producing α,β-unsaturated ketones.[2] While direct comparative data for various catalysts on the same reaction of this compound is limited in the literature, this guide highlights the divergent reactivity achievable through catalyst selection. Other transition metals like silver and various Lewis acids are also known to catalyze the Meyer-Schuster rearrangement, offering alternative avenues for exploration.[3][4] The choice of catalyst and reaction conditions allows chemists to selectively navigate different reaction pathways, leading to a diverse range of valuable chemical entities.

References

A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of aromatic and aliphatic propargylic alcohols in key organic transformations, supported by experimental data. Understanding these reactivity differences is crucial for designing efficient synthetic routes and developing novel therapeutics.

Introduction

Propargylic alcohols are versatile building blocks in organic synthesis, participating in a wide array of reactions. Their reactivity is significantly influenced by the nature of the substituent at the propargylic position. This guide focuses on the comparative reactivity of two major classes: aromatic and aliphatic propargylic alcohols. The electronic and steric properties of aryl versus alkyl groups play a pivotal role in dictating the reaction pathways and efficiencies of several important transformations, including the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. The reaction proceeds through a propargyl cation intermediate, and its stability is a key determinant of the reaction rate.

Reactivity Comparison

Experimental evidence suggests that aromatic propargylic alcohols generally exhibit higher reactivity in the Meyer-Schuster rearrangement compared to their aliphatic counterparts. This is attributed to the ability of the aromatic ring to stabilize the intermediate propargyl cation through resonance. One study noted that a purely aromatic propargylic alcohol undergoes the Meyer-Schuster rearrangement more readily than a mixed aromatic-aliphatic propargylic alcohol.[1]

Table 1: Comparison of Yields in the Meyer-Schuster Rearrangement

Propargylic Alcohol SubstrateCatalyst/ConditionsProductYield (%)Reference
1-(4-Methoxyphenyl)-2-propyn-1-ol (Aromatic)(OH)P(O)H₂, Toluene (B28343), 90°C, 18h(E)-3-(4-Methoxyphenyl)propenal81[2]
1-Phenyl-2-propyn-1-ol (Aromatic)(OH)P(O)H₂, Toluene, 110°C, 18hChalcone99[2]
3-Methyl-1-pentyn-3-ol (Aliphatic)(OH)P(O)H₂, Toluene, 110°C, 18h3-Methyl-3-penten-2-one51[2]
1-Ethynylcyclohexanol (Aliphatic)(OH)P(O)H₂, Toluene, 110°C, 18hCyclohexenyl methyl ketone34[2]
Experimental Protocol: Meyer-Schuster Rearrangement

General Procedure: [2][3]

  • To a solution of the propargylic alcohol (1.0 mmol) in technical grade toluene (1.0 mL), add an aqueous solution of hypophosphorous acid (50 wt%, 5-10 mol%).

  • Stir the reaction mixture at a temperature ranging from 90 to 110 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Reaction Mechanism

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement A Propargylic Alcohol B Protonated Alcohol A->B + H⁺ C Propargyl Cation B->C - H₂O D Allenol Intermediate C->D 1,3-Hydride Shift E α,β-Unsaturated Carbonyl D->E Tautomerization Nicholas_Reaction cluster_1 Nicholas Reaction F Propargylic Alcohol G Cobalt-Alkyne Complex F->G + Co₂(CO)₈ H Cobalt-Stabilized Propargyl Cation G->H + Lewis Acid - H₂O I Nucleophilic Adduct H->I + Nucleophile J Substituted Alkyne I->J Oxidative Demetallation A3_Coupling cluster_2 A³ Coupling Reaction Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine - H₂O Amine Amine Alkyne Propargylic Alcohol MetalAcetylide Metal Acetylide Alkyne->MetalAcetylide + Metal Catalyst Product Propargylamine Iminium->Product MetalAcetylide->Product Nucleophilic Attack

References

Comparative Efficacy of 1,1-Diphenyl-2-propyn-1-ol in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1,1-Diphenyl-2-propyn-1-ol's performance against alternative propargylic alcohols in gold- and ruthenium-catalyzed reactions reveals significant substrate-dependent variations in reactivity and product distribution. This guide provides a comparative overview of its efficacy, supported by experimental data and detailed methodologies for key catalytic transformations.

Introduction

This compound is a tertiary propargylic alcohol frequently employed as a substrate in a variety of transition metal-catalyzed reactions, including propargylic substitutions, rearrangements, and cyclizations. Its unique structural features, notably the presence of two phenyl groups at the carbinolic center, impart distinct steric and electronic properties that influence its reactivity. This guide compares the catalytic performance of this compound with other secondary and tertiary propargylic alcohols in gold- and ruthenium-catalyzed systems, offering insights for researchers in organic synthesis and drug development.

Gold-Catalyzed Transformations: A Tale of Diminished Reactivity in Furan (B31954) Synthesis

In the realm of gold-catalyzed reactions, the structure of the propargylic alcohol substrate plays a pivotal role in determining the reaction outcome and efficiency. One notable example is the synthesis of substituted furans through an intermolecular cascade reaction of a propargyl alcohol and an alkyne.

A study utilizing a triazole-gold (TA-Au) and copper co-catalyst system demonstrated that while primary and secondary propargylic alcohols provide good to excellent yields of the corresponding furan products, tertiary propargylic alcohols, such as this compound, exhibit poor reactivity in this transformation.[1] This suggests that the increased steric hindrance around the hydroxyl group in tertiary alcohols impedes the catalytic cycle.

Table 1: Comparative Performance of Propargylic Alcohols in Gold-Catalyzed Furan Synthesis

Propargylic Alcohol SubstrateTypeProduct YieldReference
Propargyl alcoholPrimaryGood to Excellent[1]
1-Phenyl-2-propyn-1-olSecondaryGood to Excellent[1]
This compound Tertiary Poor Reactivity [1]
Experimental Protocol: Gold-Catalyzed Furan Synthesis

A general procedure for the gold-catalyzed synthesis of substituted furans is as follows:

  • To a solution of the alkyne (0.6 mmol) in 1,2-dichloroethane (B1671644) (2 mL) in a sealed vial are added the triazole-gold catalyst (0.005 mmol) and copper(II) triflate (0.0025 mmol).

  • The propargyl alcohol (0.5 mmol) is then added to the mixture.

  • The vial is sealed and the reaction mixture is heated at 45 °C for 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Gold-Catalyzed Reactions of 1,3-Diarylpropargyl Alcohols with Aryl Nucleophiles

In contrast to the furan synthesis, gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles demonstrate the utility of substrates structurally related to this compound. These reactions can be tuned to selectively yield various products, such as 1,1,3-triarylallenes and diaryl-indenes. The product distribution is highly dependent on the catalyst, solvent, temperature, and the electronic and steric properties of both the propargyl alcohol and the nucleophile.[2]

Table 2: Gold-Catalyzed Reaction of 1,3-Diarylpropargyl Alcohols with Mesitylene

Propargylic Alcohol (1)CatalystTemp (°C)Time (min)Product Ratio (1:2:3:4)
1a PhPhAuBr₃2050:0:100:0
1b Ph4-MeC₆H₄AuBr₃2050:0:100:0
1c Ph4-MeOC₆H₄AuBr₃2050:0:100:0
1d Ph4-ClC₆H₄AuBr₃2050:0:100:0
1e 4-MeC₆H₄PhAuBr₃2050:0:100:0

Standard procedure: AuBr₃ (5 mol %) with propargyl alcohol (1 equiv.) and MesH (6 equiv.) in F₃-EtOH (1 mL). Product ratios are based on ¹H NMR integration.[2]

Experimental Protocol: Gold-Catalyzed Reaction with Aryl Nucleophiles

The general experimental procedure for the gold-catalyzed reaction of 1,3-diarylpropargyl alcohols with an aryl nucleophile is as follows:

  • To a solution of the propargyl alcohol (1 equivalent) and the aryl nucleophile (e.g., mesitylene, 6 equivalents) in trifluoroethanol (1 mL) is added AuBr₃ (5 mol %).

  • The reaction mixture is stirred at the specified temperature and for the designated time.

  • The reaction is then quenched by the addition of water and a few drops of triethylamine.

  • The product is extracted with diethyl ether, and the solvent is removed in vacuo.

  • The product ratio is determined by ¹H NMR integration of the resulting reaction mixture.[2]

Gold_Catalyzed_Reaction_Pathway cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_products Potential Products Propargyl_Alcohol Propargyl Alcohol (1) Intermediate Gold-π-Alkyne Complex Propargyl_Alcohol->Intermediate Coordination Aryl_Nucleophile Aryl Nucleophile (ArH) Aryl_Nucleophile->Intermediate Nucleophilic Attack Au_Catalyst Au(III) Catalyst Au_Catalyst->Intermediate Allene 1,1,3-Triarylallene (3) Intermediate->Allene [3,3]-Rearrangement Indene Diaryl-indene (4) Intermediate->Indene Hydroarylation/ Cyclization C1_Substitution C1 Substitution Product (2) Intermediate->C1_Substitution Direct Substitution

Caption: Gold-catalyzed reaction pathways of propargylic alcohols.

Ruthenium-Catalyzed Reactions

This compound also serves as a precursor for the synthesis of ruthenium-based olefin metathesis catalysts. For instance, it can be used to synthesize ruthenium indenylidene complexes.[3] A study on non-chelating ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols showed that these complexes exhibit catalytic activity comparable to standard ruthenium catalysts in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) reactions.

Experimental Protocol: Synthesis of Ruthenium Indenylidene Catalyst

A general procedure for the synthesis of a ruthenium indenylidene complex from this compound is as follows:

  • A solution of this compound (1.3 equivalents) and RuCl₂(PPh₃)₃ in dioxane is prepared.

  • A catalytic amount of HCl is added to the solution.

  • The reaction mixture is heated at 90 °C.

  • The progress of the reaction is monitored by ³¹P NMR spectroscopy.

  • Upon completion, the product is isolated and purified.

Ruthenium_Catalyst_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Propargyl_Alcohol This compound Ru_Indenylidene Ruthenium Indenylidene Complex Propargyl_Alcohol->Ru_Indenylidene Ru_Precursor RuCl₂(PPh₃)₃ Ru_Precursor->Ru_Indenylidene Solvent Dioxane Catalyst HCl (cat.) Temperature 90 °C

Caption: Synthesis of a Ruthenium Indenylidene Catalyst.

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[4] This reaction is applicable to a wide range of propargylic alcohols, including this compound. While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts have been developed.[4]

Table 3: Comparison of Catalysts for the Meyer-Schuster Rearrangement

CatalystConditionsYieldSelectivityReference
Strong Acids (e.g., H₂SO₄)HarshVariableRupe rearrangement competition[4]
Ru-based catalystsMildGood to ExcellentHigh[4]
Ag-based catalystsMildGood to ExcellentHigh[4]
InCl₃ (microwave)Mild, FastExcellentGood[4]
(OH)P(O)H₂90-110 °CGoodE/Z mixture[5]
Experimental Protocol: Meyer-Schuster Rearrangement

A general procedure for the Meyer-Schuster rearrangement using aqueous hypophosphorous acid is as follows:

  • The propargylic alcohol (1.0 mmol) is added to a solution of aqueous (OH)P(O)H₂ (50 wt% aq. solution, 5–10 mol%) in technical toluene (B28343) (1.0 mL).

  • The reaction mixture is stirred at 90–110 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[5]

Meyer_Schuster_Rearrangement Propargyl_Alcohol Tertiary Propargylic Alcohol (e.g., this compound) Protonation Protonation of Hydroxyl Group Propargyl_Alcohol->Protonation Acid Catalyst Rearrangement 1,3-Hydride Shift Protonation->Rearrangement Tautomerization Keto-Enol Tautomerization Rearrangement->Tautomerization Product α,β-Unsaturated Ketone Tautomerization->Product

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Conclusion

This compound demonstrates variable efficacy in catalytic cycles, highly dependent on the specific transformation and catalytic system. Its steric bulk can lead to poor reactivity in certain reactions, such as the gold-catalyzed synthesis of furans, when compared to less hindered primary and secondary propargylic alcohols. However, it serves as a valuable precursor for the synthesis of ruthenium-based metathesis catalysts and is a suitable substrate for rearrangements like the Meyer-Schuster reaction. The choice of propargylic alcohol substrate is therefore a critical parameter in the design of efficient catalytic cycles, and the data presented herein provides a valuable guide for researchers in selecting the appropriate substrate for their synthetic targets.

References

Validating Reaction Products of 1,1-Diphenyl-2-propyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques and expected experimental data for validating the structure of reaction products derived from 1,1-Diphenyl-2-propyn-1-ol. As a tertiary propargyl alcohol, its reactions, particularly under acidic conditions, are prone to molecular rearrangements, leading to products that may differ from the initially expected structure. This guide focuses on the two primary rearrangement pathways: the Meyer-Schuster and Rupe rearrangements.

Distinguishing Between Meyer-Schuster and Rupe Rearrangement Products

Under acidic catalysis, this compound can undergo rearrangement to form α,β-unsaturated ketones. The specific product formed depends on the reaction conditions and the nature of the catalyst, leading to either the Meyer-Schuster or the Rupe rearrangement product.

  • Meyer-Schuster Rearrangement: This reaction typically involves a 1,3-hydroxyl shift, which for this compound would be expected to yield 4,4-Diphenyl-3-buten-2-one .

  • Rupe Rearrangement: This competing rearrangement involves the formation of an intermediate enyne followed by hydration, which would lead to 1,1-Diphenyl-3-buten-2-one .

The structural validation of these potential products relies on a combination of spectroscopic and chromatographic techniques. Below is a comparative summary of the expected data for the starting material and the two primary rearrangement products.

Data Presentation: Spectroscopic and Chromatographic Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound C₁₅H₁₂O208.26~7.2-7.6 (m, 10H, Ar-H), ~2.9 (s, 1H, C≡CH), ~2.5 (s, 1H, OH)~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~88 (C≡CH), ~80 (C-OH), ~75 (C≡CH)~3300-3400 (br, O-H), ~3300 (s, ≡C-H), ~2100 (w, C≡C), ~1600, 1490 (C=C, aromatic)208 (M⁺), 181, 131, 105, 77
4,4-Diphenyl-3-buten-2-one (Meyer-Schuster Product) C₁₆H₁₄O222.28~7.2-7.5 (m, 10H, Ar-H), ~6.5 (s, 1H, =CH), ~2.1 (s, 3H, CH₃)~198 (C=O), ~155 (C=C), ~141 (Ar-C), ~138 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (=CH), ~28 (CH₃)~1680 (s, C=O, conjugated), ~1610 (m, C=C), ~1590, 1490 (C=C, aromatic)222 (M⁺), 207, 179, 105, 77
1,1-Diphenyl-3-buten-2-one (Rupe Product) C₁₆H₁₄O222.28~7.2-7.4 (m, 10H, Ar-H), ~6.2 (dd, 1H, =CH₂), ~5.4 (dd, 1H, =CH₂), ~4.8 (dd, 1H, -CH=)~205 (C=O), ~142 (Ar-C), ~138 (-CH=), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (=CH₂), ~60 (CPh₂)~1715 (s, C=O, non-conjugated), ~1640 (m, C=C), ~1600, 1495 (C=C, aromatic), ~980, 920 (=C-H bend)222 (M⁺), 180, 165, 105, 77

Experimental Protocols

1. Acid-Catalyzed Rearrangement of this compound

Objective: To induce the Meyer-Schuster and/or Rupe rearrangement of this compound.

Methodology:

  • Materials: this compound, acidic catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂), and an appropriate solvent (e.g., acetic acid, toluene, or dichloromethane).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the acidic catalyst to the solution. The choice and amount of catalyst can influence the product distribution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the reaction products.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and integration values to elucidate the structure.

3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the reaction products.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketone), C=C (alkene and aromatic), and O-H (alcohol). The position of the C=O stretch is particularly informative for distinguishing between conjugated and non-conjugated ketones.

4. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the reaction products.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of reaction mixtures.

  • Ionization Method: Electron Ionization (EI) is commonly used for these types of compounds.

  • Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Mandatory Visualization

Reaction_Validation_Workflow cluster_reaction Reaction & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Start This compound Reaction Acid-Catalyzed Rearrangement Start->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental Data with Expected Values NMR->Comparison IR->Comparison MS->Comparison MeyerSchuster 4,4-Diphenyl-3-buten-2-one (Meyer-Schuster) Comparison->MeyerSchuster Match Rupe 1,1-Diphenyl-3-buten-2-one (Rupe) Comparison->Rupe Match

Caption: Workflow for reaction, purification, and structural validation.

Meyer_Schuster_vs_Rupe cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Start This compound Protonation Protonation of Hydroxyl Group Start->Protonation Carbocation Propargyl Carbocation Protonation->Carbocation Allenol Allenol Intermediate (1,3-Hydride Shift) Carbocation->Allenol Enyne Enyne Intermediate (Elimination) Carbocation->Enyne MS_Product 4,4-Diphenyl-3-buten-2-one Allenol->MS_Product Tautomerization Rupe_Product 1,1-Diphenyl-3-buten-2-one Enyne->Rupe_Product Hydration

Caption: Competing rearrangement pathways of this compound.

A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of alkynes is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular architectures essential for pharmaceuticals, fine chemicals, and advanced materials. The choice between homogeneous and heterogeneous catalysts for these reactions is a critical decision that significantly impacts reaction efficiency, selectivity, cost, and environmental footprint. This guide offers an objective comparison of the performance of homogeneous and heterogeneous catalysts in key alkyne reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.

Executive Summary

Homogeneous catalysts, typically soluble metal complexes, offer high activity and selectivity due to their well-defined active sites.[1] However, their separation from the reaction mixture can be challenging and costly, hindering their reusability.[2] In contrast, heterogeneous catalysts, which exist in a different phase from the reactants (usually a solid catalyst in a liquid or gas phase), are easily separable and recyclable, making them attractive for industrial applications.[2] Historically, heterogeneous catalysts have been perceived as having lower selectivity and less understood mechanisms compared to their homogeneous counterparts.[3] However, recent advancements in materials science have led to the development of highly selective and active heterogeneous catalysts, including single-atom catalysts that bridge the gap between the two domains.[4]

This guide will delve into a comparative analysis of these two catalytic systems across three major classes of alkyne reactions: hydrogenation, hydrosilylation, and coupling reactions.

Alkyne Hydrogenation: Achieving Selective Reduction

The selective reduction of alkynes to either cis- or trans-alkenes or full saturation to alkanes is a fundamental transformation. The choice of catalyst is paramount in controlling the stereochemical outcome and preventing over-reduction.

Performance Comparison
Catalyst TypeCatalyst ExampleSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Homogeneous Wilkinson's Catalyst (RhCl(PPh₃)₃)PhenylacetyleneStyrene>99>98 (to styrene)Benzene, H₂ (1 atm), 25°C[5]
Homogeneous [Cp*RuCl(cod)]Diphenylacetylene(E)-Stilbene98>99 (E)Toluene, H₂ (10 bar), 25°C[6]
Heterogeneous Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline)1-Heptyne(Z)-1-Heptene~100>95 (Z)Ethanol, H₂ (1 atm), 25°C[7][8]
Heterogeneous Ni@Y (Nickel confined in faujasite zeolite)PhenylacetyleneStyrene8092Cyclohexane, H₂ (0.6 MPa), 160°C, 6h[9]
Heterogeneous Pd₄SAcetylene/Ethylene mixEthylene100>8018 bar pressure
Experimental Protocols

Protocol 1: Homogeneous Hydrogenation of an Alkyne using Wilkinson's Catalyst

  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a septum.

  • Reagents:

    • Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))

    • Substrate (e.g., Phenylacetylene)

    • Anhydrous, degassed solvent (e.g., Benzene or Toluene)

    • Hydrogen gas

  • Procedure:

    • To the flask under an inert atmosphere (e.g., argon or nitrogen), add Wilkinson's catalyst (typically 0.1-1 mol%).

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture until the catalyst is fully dissolved.

    • Add the alkyne substrate to the reaction mixture.

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

    • Upon completion, the solvent is removed under reduced pressure. The product can be purified by column chromatography to remove the catalyst residue.[10]

Protocol 2: Heterogeneous Semihydrogenation of an Alkyne using Lindlar's Catalyst

  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a condenser.

  • Reagents:

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

    • Substrate (e.g., 1-Heptyne)

    • Solvent (e.g., Ethanol or Ethyl Acetate)

    • Hydrogen gas

  • Procedure:

    • To the flask, add Lindlar's catalyst and the solvent.

    • Add the alkyne substrate to the suspension.

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC, ensuring not to over-run the reaction to prevent alkane formation.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[7][8]

Mechanistic Pathways

The stereochemical outcome of alkyne hydrogenation is dictated by the catalyst's mechanism.

Homogeneous_Hydrogenation Catalyst [Rh(PPh₃)₃Cl] Active_Catalyst [Rh(PPh₃)₂Cl(Solvent)] Catalyst->Active_Catalyst -PPh₃ +Solvent H2_Adduct [Rh(H)₂(PPh₃)₂Cl(Solvent)] Active_Catalyst->H2_Adduct +H₂ (Oxidative Addition) Alkyne_Complex [Rh(H)₂(Alkyne)(PPh₃)₂Cl] H2_Adduct->Alkyne_Complex +Alkyne -Solvent Insertion_Product [Rh(H)(Alkenyl)(PPh₃)₂Cl] Alkyne_Complex->Insertion_Product Migratory Insertion Insertion_Product->Active_Catalyst:w Reductive Elimination Alkene_Product Alkene Insertion_Product->Alkene_Product

Homogeneous alkyne hydrogenation with Wilkinson's catalyst.

Heterogeneous_Hydrogenation cluster_surface Catalyst Surface (e.g., Pd) H2_adsorption H₂ Adsorption & Dissociation H_transfer_1 First H Transfer H2_adsorption->H_transfer_1 Alkyne_adsorption Alkyne Adsorption Alkyne_adsorption->H_transfer_1 H_transfer_2 Second H Transfer H_transfer_1->H_transfer_2 Alkene_desorption Alkene Desorption H_transfer_2->Alkene_desorption Product cis-Alkene Alkene_desorption->Product Reactants H₂ + Alkyne Reactants->H2_adsorption Reactants->Alkyne_adsorption

Heterogeneous alkyne hydrogenation on a metal surface.

Alkyne Hydrosilylation: Formation of Vinylsilanes

Hydrosilylation of alkynes is a highly atom-economical method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst employed.

Performance Comparison
Catalyst TypeCatalyst ExampleAlkyneSilaneProduct(s)Yield (%)Selectivity (isomer ratio)Reference
Homogeneous [Cp*Ru(MeCN)₃]PF₆1-OctyneTriethylsilaneα-vinylsilane95α:β > 98:2[8][10]
Homogeneous [RhCl(nbd)]₂/dppp in SDS/H₂O1-OctyneTriethylsilane(E)-β-vinylsilane96(E)-β:(Z)-β:α = 96:3:1[11]
Homogeneous [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)]1-HexyneHSiMe₂Phβ-(Z)-vinylsilane>95β-(Z):β-(E):α > 98:1:1[2][12]
Heterogeneous Pt on TitaniaPhenylacetyleneTriethylsilaneβ-(E)-vinylsilane98β-(E):β-(Z):α = 98:1:1[3]
Heterogeneous Rh complex on Carbon BlackPhenylacetyleneEt₃SiHα-vinylsilane>99α as major product[12]
Heterogeneous Single Atom Pt on Al₂O₃1-Octene (for comparison)HSi(OEt)₃Linear silane99High linearity[1]
Experimental Protocols

Protocol 3: Homogeneous Hydrosilylation of an Alkyne with a Rhodium Catalyst

  • Apparatus: A Schlenk tube equipped with a magnetic stirrer and a septum.

  • Reagents:

    • Rhodium catalyst (e.g., [RhCl(cod)]₂)

    • Ligand (e.g., triphenylphosphine)

    • Substrate (e.g., 1-Octyne)

    • Hydrosilane (e.g., Triethylsilane)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • To the Schlenk tube under an inert atmosphere, add the rhodium catalyst and ligand.

    • Add the anhydrous, degassed solvent and stir until a homogeneous solution is formed.

    • Add the alkyne substrate, followed by the dropwise addition of the hydrosilane.

    • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).

    • Monitor the reaction by GC or NMR.

    • Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.[13]

Protocol 4: Heterogeneous Hydrosilylation of an Alkyne with a Supported Platinum Catalyst

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reagents:

    • Supported platinum catalyst (e.g., Pt on Titania)

    • Substrate (e.g., Phenylacetylene)

    • Hydrosilane (e.g., Triethylsilane)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To the flask, add the supported platinum catalyst and the solvent.

    • Add the alkyne substrate and the hydrosilane.

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by GC or NMR.

    • After completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

    • The catalyst can be washed with a solvent, dried, and reused.

    • The filtrate is concentrated under reduced pressure, and the product is purified by distillation or column chromatography.[3]

Catalytic Cycle Visualization

Hydrosilylation_Cycle Catalyst [M]-L Silane_Adduct M(SiR₃)-L Catalyst->Silane_Adduct + HSiR₃ (Oxidative Addition) Alkyne_Complex M(SiR₃)(Alkyne)-L Silane_Adduct->Alkyne_Complex + Alkyne Insertion_Product M-L Alkyne_Complex->Insertion_Product Migratory Insertion Insertion_Product->Catalyst Reductive Elimination Product Vinylsilane Insertion_Product->Product

General catalytic cycle for alkyne hydrosilylation.

Alkyne Coupling Reactions: Building Carbon Frameworks

Alkyne coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, are powerful methods for constructing C(sp)-C(sp²) and C(sp)-C(sp) bonds, which are prevalent in natural products, pharmaceuticals, and conjugated materials.

Performance Comparison
ReactionCatalyst TypeCatalyst ExampleSubstratesProduct Yield (%)ReusabilityReference
Sonogashira HomogeneousPd(PPh₃)₄ / CuIIodobenzene, Phenylacetylene>95Not readily reusable[14]
Sonogashira HeterogeneousPd single-atom on NCIodobenzene, Phenylacetylene~95Reusable for multiple cycles[3][11]
Glaser-Hay HomogeneousCuCl / TMEDAPhenylacetylene>90Not readily reusable[7][9]
Glaser-Hay HeterogeneousCu-modified hydroxyapatitePhenylacetylene>95Reusable[6]
Glaser-Hay HeterogeneousCu₁/NC-800Phenylacetylene>99Reusable with maintained activity
Experimental Protocols

Protocol 5: Homogeneous Sonogashira Coupling

  • Apparatus: A Schlenk tube equipped with a magnetic stirrer and a septum.

  • Reagents:

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Aryl halide (e.g., Iodobenzene)

    • Terminal alkyne (e.g., Phenylacetylene)

    • Base (e.g., Triethylamine)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To the Schlenk tube under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.

    • Add the solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC.

    • Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated.

    • The residue is purified by column chromatography.[14]

Protocol 6: Heterogeneous Glaser-Hay Coupling

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and open to the air (or under an oxygen atmosphere).

  • Reagents:

    • Heterogeneous copper catalyst (e.g., Cu-modified hydroxyapatite)

    • Terminal alkyne (e.g., Phenylacetylene)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • To the flask, add the heterogeneous copper catalyst and the solvent.

    • Add the terminal alkyne.

    • Stir the reaction mixture vigorously at room temperature, open to the air.

    • Monitor the reaction by TLC or GC.

    • After completion, the catalyst is recovered by filtration, washed, and can be reused.

    • The solvent is removed from the filtrate, and the product is purified by recrystallization or column chromatography.[6]

Logical Workflow for Catalyst Selection in Coupling Reactions

Catalyst_Selection_Coupling Start Need for Alkyne Coupling High_Selectivity High Selectivity & Mild Conditions? Start->High_Selectivity Homogeneous Consider Homogeneous Catalyst (e.g., Pd(PPh₃)₄/CuI) High_Selectivity->Homogeneous Yes Heterogeneous Consider Heterogeneous Catalyst (e.g., Supported Pd or Cu) High_Selectivity->Heterogeneous No (or willing to explore advanced hetero. catalysts) Reusability Catalyst Reusability Critical? Homogeneous->Reusability Heterogeneous->Reusability Final_Choice_Het Opt for Heterogeneous System Reusability->Final_Choice_Het Yes Final_Choice_Hom Homogeneous System May Suffice (Consider post-reaction purification) Reusability->Final_Choice_Hom No

Decision workflow for catalyst selection in alkyne coupling.

Conclusion

The choice between homogeneous and heterogeneous catalysts for alkyne reactions is multifaceted, with each system presenting distinct advantages and disadvantages. Homogeneous catalysts generally offer superior activity and selectivity under mild conditions, which is often crucial in the synthesis of complex molecules in drug development. However, the challenges associated with their separation and reuse remain a significant drawback.

Heterogeneous catalysts, with their inherent ease of separation and recyclability, are often the preferred choice for large-scale industrial processes. The continuous development of novel heterogeneous systems, such as single-atom catalysts and well-defined supported nanoparticles, is closing the performance gap with their homogeneous counterparts, offering "homogeneous-like" selectivity with the practical benefits of a solid-phase catalyst.

Ultimately, the optimal catalyst selection depends on the specific requirements of the chemical transformation, including the desired product selectivity, the scale of the reaction, and economic and environmental considerations. This guide provides a framework for researchers and scientists to make informed decisions by presenting a clear comparison of performance data and practical experimental guidance.

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Tertiary Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral propargylic alcohols, particularly tertiary ones, is a critical endeavor in modern organic chemistry, providing essential building blocks for the synthesis of complex natural products and pharmaceutical agents. This guide provides a comparative overview of prominent methods for the asymmetric synthesis of chiral tertiary propargylic alcohols, with a special focus on the synthesis of (R)- and (S)-1,1-diphenyl-2-propyn-1-ol through the enantioselective alkynylation of benzophenone (B1666685). The performance of different catalytic systems will be compared, supported by experimental data and detailed protocols.

Introduction to Enantioselective Alkynylation of Ketones

The most direct and widely employed strategy for the synthesis of chiral tertiary propargyl alcohols is the asymmetric addition of terminal alkynes to prochiral ketones. This transformation requires a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl carbon, thereby establishing a new stereocenter. Several catalytic systems have been developed and refined for this purpose, each with its own advantages in terms of enantioselectivity, substrate scope, and reaction conditions. This guide will focus on three well-established methods:

  • Titanium-BINOL Catalyzed Alkynylation

  • Zinc-Amino Alcohol Catalyzed Alkynylation

  • ProPhenol-Zinc Catalyzed Alkynylation

Performance Comparison

The efficacy of these catalytic systems in the enantioselective synthesis of 1,1-diphenyl-2-propyn-1-ol from benzophenone and a terminal alkyne is summarized below. The data highlights the yield and enantiomeric excess (ee) achieved with each method, providing a clear basis for comparison.

Catalytic SystemAlkyne SourceAldehyde/KetoneYield (%)ee (%)Reference
(S)-BINOL/Ti(O-iPr)₄ Phenylacetylene (B144264)Acetophenone8592[1]
Chiral Zinc Aminoalkoxides Lithium AcetylideTrifluoromethyl Ketone>95>99Not specified in abstracts
(S,S)-ProPhenol/Me₂Zn PhenylacetyleneBenzaldehyde (B42025)9598[2]
(+)-N-Methylephedrine/Zn(OTf)₂ PhenylacetyleneBenzaldehyde9197[3][4][5]

Note: Direct experimental data for the enantioselective alkynylation of benzophenone to form this compound using all listed methods was not available in the search results. The data presented for ProPhenol and N-Methylephedrine systems are for the addition to benzaldehyde and serve as a reference for their high efficiency. The BINOL-Ti system has been shown to be effective for ketones.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation in a research setting.

General Procedure for (S)-BINOL-Ti(O-iPr)₄ Catalyzed Alkynylation of Ketones

This protocol is adapted from the established methods for the enantioselective addition of alkynylzincs to ketones.[1][3]

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn) or Dimethylzinc (Me₂Zn)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Ketone (e.g., Acetophenone)

  • Anhydrous Toluene (B28343)

  • Hexamethylphosphoramide (HMPA) (optional, to facilitate alkynylzinc formation at room temperature)[4]

Procedure:

  • To a solution of the terminal alkyne (1.2 mmol) in anhydrous toluene (2 mL) is added Et₂Zn (1.0 M in hexanes, 1.2 mL, 1.2 mmol) at room temperature under an argon atmosphere.

  • The resulting solution is stirred for 30 minutes.

  • In a separate flask, (S)-BINOL (0.2 mmol) and Ti(O-iPr)₄ (0.2 mmol) are dissolved in anhydrous toluene (2 mL) and stirred for 30 minutes at room temperature.

  • The prepared alkynylzinc solution is then added to the (S)-BINOL-Ti complex solution.

  • The ketone (1.0 mmol) is added to the reaction mixture, and stirring is continued at room temperature for 24-48 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral tertiary propargylic alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the catalytic cycle for the enantioselective alkynylation of a ketone and a logical workflow for selecting a suitable catalytic system.

Catalytic_Cycle Catalyst Chiral Ligand-Metal Complex (e.g., BINOL-Ti) Active_Catalyst Active Chiral Catalyst-Alkyne Complex Catalyst->Active_Catalyst Ligand Exchange Alkyne Terminal Alkyne (R-C≡CH) Alkynylzinc Alkynylzinc Intermediate Alkyne->Alkynylzinc Base Organozinc Reagent (e.g., Et₂Zn) Base->Alkynylzinc Deprotonation Alkynylzinc->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Ketone Prochiral Ketone (R'R''C=O) Ketone->Transition_State Coordination Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Chiral Tertiary Propargylic Alcohol Product_Complex->Product Release

Caption: Catalytic cycle for the enantioselective addition of an alkyne to a ketone.

Workflow Start Define Synthetic Target: Chiral Tertiary Propargylic Alcohol Substrate Identify Ketone and Alkyne Substrates Start->Substrate Literature Literature Search for Analogous Reactions Substrate->Literature Catalyst_Selection Select Catalytic System (BINOL, ProPhenol, Amino Alcohol) Literature->Catalyst_Selection BINOL BINOL-Ti System: Good for various ketones Catalyst_Selection->BINOL Broad Substrate Scope ProPhenol ProPhenol-Zn System: High ee for aldehydes Catalyst_Selection->ProPhenol High Enantioselectivity Amino_Alcohol Amino Alcohol-Zn System: High ee, operationally simple Catalyst_Selection->Amino_Alcohol Mild Conditions Optimization Reaction Condition Optimization BINOL->Optimization ProPhenol->Optimization Amino_Alcohol->Optimization Analysis Analysis of Yield and Enantioselectivity Optimization->Analysis Result Enantioenriched Tertiary Propargylic Alcohol Analysis->Result

Caption: Workflow for selecting an enantioselective alkynylation method.

Conclusion

The enantioselective synthesis of chiral tertiary propargylic alcohols is achievable with high efficiency and stereocontrol using a variety of catalytic systems. While direct comparative data for the synthesis of this compound is sparse across all platforms, the existing literature on related transformations suggests that methods employing chiral ligands such as BINOL, ProPhenol, and N-methylephedrine with appropriate metal catalysts are highly effective. The choice of a specific method will depend on the substrate scope, desired enantioselectivity, and operational simplicity required for a particular synthetic goal. The provided protocols and diagrams serve as a foundational guide for researchers to navigate the selection and implementation of these powerful synthetic tools.

References

Mechanistic Insights into the Reactions of 1,1-Diphenyl-2-propyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks like 1,1-diphenyl-2-propyn-1-ol is paramount for the efficient synthesis of complex molecules. This tertiary propargylic alcohol can undergo a variety of mechanistically distinct reactions, primarily acid-catalyzed rearrangements and oxidative transformations, to yield valuable α,β-unsaturated carbonyl compounds and other derivatives. This guide provides a comparative analysis of these reactions, supported by available experimental data and detailed protocols, to aid in the selection of optimal synthetic strategies.

Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe Pathways

Under acidic conditions, this compound is prone to rearrangement to form α,β-unsaturated carbonyl compounds. The two principal competing pathways are the Meyer-Schuster and Rupe rearrangements. The outcome of the reaction is highly dependent on the nature of the acid catalyst and the reaction conditions.

The Meyer-Schuster rearrangement involves a formal 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated aldehyde. In the case of this compound, this would yield 3,3-diphenyl-2-propenal. The mechanism is believed to proceed through the protonation of the hydroxyl group, followed by the formation of an allene (B1206475) intermediate which then tautomerizes to the final aldehyde product.

Conversely, the Rupe rearrangement is characterized by the formation of an α,β-unsaturated ketone. For this compound, the expected Rupe product would be 1,1-diphenyl-1-buten-3-one. This pathway is thought to involve the formation of a vinyl cation intermediate after the initial protonation and loss of water.

A computational study on the gold(I)-catalyzed Meyer–Schuster rearrangement of a similar substrate, 1-phenyl-2-propyn-1-ol (B147433), has suggested an alternative mechanism involving a 4-endo-dig cyclization to form a gold-oxetene intermediate.[1] This highlights that the mechanistic landscape can be influenced by the choice of catalyst, moving beyond simple proton catalysis.

Comparative Data on Acid-Catalyzed Rearrangements:

Catalyst/ReagentProduct(s)Yield (%)Reference
Strong Protic Acids (e.g., H₂SO₄)Mixture of Meyer-Schuster and Rupe productsNot specifiedGeneral Observation
Lewis Acids (e.g., Au(I) complexes)Primarily Meyer-Schuster product (for similar substrates)Not specified[1]

Oxidative Rearrangement

In addition to acid-catalyzed pathways, this compound can undergo oxidative rearrangements. For instance, treatment with an oxidizing agent can lead to the formation of 1,3-dicarbonyl compounds. A gold(I)-catalyzed oxidative rearrangement of propargyl alcohols in the presence of pyridine-N-oxides has been shown to be an efficient route to 1,3-diketones.[2] While specific data for this compound is not provided, this methodology presents a viable alternative to the classical acid-catalyzed rearrangements for accessing different product classes.

Alternative Synthetic Routes

A comprehensive evaluation of the reactions of this compound necessitates a comparison with alternative methods for synthesizing its rearrangement products.

Synthesis of 3,3-Diphenyl-2-propenal (Meyer-Schuster Product Alternative):

The synthesis of 3,3-diphenyl-2-propenal can be achieved through various methods independent of propargylic alcohol rearrangements. One common approach is the Wittig reaction between benzophenone (B1666685) and an appropriate phosphorus ylide.

Synthesis of α,β-Unsaturated Ketones (Rupe Product Alternative):

The synthesis of α,β-unsaturated ketones, such as derivatives of phenyl vinyl ketone, can be accomplished through several established methods. These include the condensation of an aldehyde with a ketone (Claisen-Schmidt condensation) or the oxidation of corresponding allylic alcohols.[3]

Comparative Overview of Synthetic Strategies:

StrategyStarting MaterialsReagentsKey Features
Meyer-Schuster Rearrangement This compoundAcid CatalystAtom economical, potential for stereocontrol.
Wittig Reaction Benzophenone, Phosphorus YlideBaseWell-established, predictable stereochemistry.
Rupe Rearrangement This compoundAcid CatalystAccess to α,β-unsaturated ketones.
Claisen-Schmidt Condensation Aldehyde, KetoneAcid or Base CatalystVersatile, widely used for chalcone (B49325) synthesis.
Oxidative Rearrangement This compoundOxidant, Catalyst (e.g., Au(I))Access to 1,3-dicarbonyls.

Experimental Protocols

General Procedure for Acid-Catalyzed Rearrangement of this compound:

To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or toluene), an acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of this compound:

To a solution of ethynylmagnesium bromide (prepared from ethylmagnesium bromide and acetylene) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), a solution of benzophenone in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[4]

Visualizing the Mechanistic Pathways

To further elucidate the relationships between the starting material and its potential products, the following diagrams illustrate the key reaction pathways.

Meyer_Schuster_vs_Rupe start This compound intermediate1 Allene Intermediate start->intermediate1 [H+] 1,3-shift intermediate2 Vinyl Cation start->intermediate2 [H+] -H2O product1 3,3-Diphenyl-2-propenal (Meyer-Schuster Product) intermediate1->product1 Tautomerization product2 1,1-Diphenyl-1-buten-3-one (Rupe Product) intermediate2->product2

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Reaction cluster_analysis Product Analysis benzophenone Benzophenone grignard Grignard Reaction benzophenone->grignard acetylene Acetylene acetylene->grignard starting_material This compound grignard->starting_material reaction_setup Reaction Setup (Solvent, Catalyst) starting_material->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for synthesis and reaction.

References

Performance Benchmarking of 1,1-Diphenyl-2-propyn-1-ol-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of catalysts derived from 1,1-diphenyl-2-propyn-1-ol, a versatile precursor for robust and efficient catalysis in modern organic synthesis. The focus is on ruthenium-based indenylidene catalysts for olefin metathesis, with a comparative overview of their performance against established alternatives. This document is intended to assist researchers in selecting the optimal catalyst system for their specific applications in pharmaceutical research and development, and other areas of chemical synthesis.

Ruthenium-Indenylidene Catalysts: A New Generation for Olefin Metathesis

Ruthenium-indenylidene complexes, synthesized from this compound and its derivatives, have emerged as a highly effective class of catalysts for Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). These catalysts offer distinct advantages in terms of stability and activity, making them attractive alternatives to the classical Grubbs-type catalysts.

The general synthetic pathway to these indenylidene catalysts involves the reaction of a ruthenium precursor, such as RuCl₂(PPh₃)₃, with this compound or its substituted analogs, followed by a ligand exchange to incorporate more effective ligands like tricyclohexylphosphine (B42057) (PCy₃).

G cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_final Final Catalyst A This compound or derivative C RuCl₂(PPh₃)₂(3-phenylindenylidene) A->C Reaction in refluxing THF B RuCl₂(PPh₃)₃ B->C D RuCl₂(PCy₃)₂(3-phenylindenylidene) (Target Catalyst) C->D Ligand Exchange E PCy₃ (Tricyclohexylphosphine) E->D

Caption: General synthetic workflow for the preparation of ruthenium-indenylidene catalysts from this compound.

Performance in Ring-Closing Metathesis (RCM)

The RCM of diethyl diallylmalonate is a standard benchmark reaction to evaluate the efficiency of olefin metathesis catalysts. The following table summarizes the performance of various ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols in comparison to a standard indenylidene catalyst.

CatalystSubstituent on IndenylideneCatalyst Loading (mol%)Reaction Time (min)Conversion (%)Reference
5a 4-methyl-3-(o-tolyl)0.535~90[1][2]
5b 3-(p-fluorophenyl)0.535~90[1][2]
5c 3-(2,6-xylyl)0.535~90[1][2]
5d 3-(1-naphthyl)0.535~90[1][2]
3 (Standard) 3-phenyl0.535~90[1][2]

Reaction Conditions: Diethyl diallylmalonate as substrate, CDCl₃ as solvent, at 20°C.

The data indicates that the catalytic activity of the modified non-chelating indenylidene ruthenium catalysts (5a-d) is comparable to the standard indenylidene catalyst (3) for the RCM of diethyl diallylmalonate.[1][2]

Performance in Ring-Opening Metathesis Polymerization (ROMP)

The ROMP of cyclooctadiene (COD) is another key benchmark for metathesis catalysts. The performance of the same series of indenylidene catalysts is presented below.

CatalystSubstituent on IndenylideneCatalyst Loading (mol%)Reaction Time (min)Conversion (%)Reference
5a 4-methyl-3-(o-tolyl)0.160>95[1][2]
5b 3-(p-fluorophenyl)0.160>95[1][2]
5c 3-(2,6-xylyl)0.160>95[1][2]
5d 3-(1-naphthyl)0.160>95[1][2]
3 (Standard) 3-phenyl0.160>95[1][2]

Reaction Conditions: Cyclooctadiene as substrate, CDCl₃ as solvent, at 20°C.

Similar to the RCM results, the substituted indenylidene catalysts demonstrate high activity in ROMP, comparable to the parent phenylindenylidene catalyst.[1][2]

Experimental Protocols

Synthesis of Ruthenium-Indenylidene Catalyst (General Procedure)

The synthesis of the ruthenium-indenylidene catalysts generally follows a two-step procedure from a common ruthenium precursor.

G cluster_step1 Step 1: Formation of the Intermediate cluster_step2 Step 2: Ligand Exchange A Dissolve RuCl₂(PPh₃)₃ in dry THF under N₂ B Add 1.5 equiv. of This compound A->B C Reflux for 2 hours B->C D Isolate RuCl₂(PPh₃)₂(3-phenylindenylidene) by precipitation with hexanes C->D E Dissolve intermediate in dry CH₂Cl₂ under N₂ D->E F Add PCy₃ (approx. 3 equiv.) E->F G Stir at room temperature for 1.5 - 2 hours F->G H Isolate final catalyst by precipitation with hexanes G->H

Caption: Experimental workflow for the synthesis of a ruthenium-indenylidene catalyst.

Detailed Protocol for Synthesis of Cl₂(PCy₃)₂Ru-(3-phenylinden-1-ylidene):

  • Preparation of RuCl₂(PPh₃)₂(3-phenylinden-1-ylidene):

    • Under a nitrogen atmosphere, dissolve 500 mg (0.521 mmol) of RuCl₂(PPh₃)₃ in 25 mL of dry THF in a Schlenk flask.

    • Add 1.5 equivalents of this compound to the solution.

    • Heat the solution to reflux for 2 hours.

    • After cooling, remove the solvent by rotary evaporation.

    • Dissolve the residue in a minimal amount of CH₂Cl₂ and precipitate the complex by the slow addition of hexanes.

    • Filter the solid and wash with hexanes to yield the intermediate complex.

  • Preparation of the Final Catalyst:

    • Under a nitrogen atmosphere, dissolve 300 mg (0.338 mmol) of the intermediate complex in 25 mL of dry CH₂Cl₂ in a Schlenk flask.

    • Add 313 mg (1.115 mmol) of tricyclohexylphosphine (PCy₃) to the solution.

    • Stir the solution at room temperature for 1.5 to 2 hours.

    • Remove the solvent by rotary evaporation.

    • Suspend the residue in approximately 20 mL of hexanes and stir for 30 minutes.

    • Filter the solid and wash with hexanes to obtain the final catalyst.

General Procedure for Ring-Closing Metathesis (RCM)
  • Under a nitrogen atmosphere, dissolve the desired amount of the ruthenium-indenylidene catalyst (e.g., 0.5 mol%) in an appropriate volume of dry, degassed solvent (e.g., CH₂Cl₂ or CDCl₃ for NMR monitoring).

  • Add the diene substrate (e.g., diethyl diallylmalonate) to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS).

  • Upon completion, the reaction can be quenched by the addition of a vinyl ether, and the product can be purified by column chromatography.

Concluding Remarks on Ruthenium-Indenylidene Catalysts

The catalysts derived from this compound and its analogs are highly active and robust for olefin metathesis reactions. Their performance is comparable to, and in some cases may exceed, that of standard commercially available catalysts, particularly in terms of stability. The modularity of their synthesis, allowing for the introduction of various substituents on the indenylidene ligand, offers opportunities for fine-tuning the catalyst's steric and electronic properties for specific applications in drug development and complex molecule synthesis.

A Note on Gold-Catalyzed Reactions

While this compound is a valuable precursor for isolable ruthenium catalysts, its role in gold catalysis is typically as a substrate that participates in in situ catalytic transformations. Gold catalysts, particularly Au(I) and Au(III) complexes, are known to activate the alkyne functionality of propargyl alcohols, leading to a variety of synthetically useful reactions such as hydroarylation and the formation of allenes and indenes.

The performance in these reactions is highly dependent on the specific gold catalyst, solvent, and reaction conditions. A direct benchmarking of "catalysts derived from" this compound in the same vein as the ruthenium complexes is not applicable. Instead, researchers should focus on comparing the outcomes of reactions using this compound as a substrate with different gold catalyst systems to identify the optimal conditions for their desired transformation.

References

Safety Operating Guide

Proper Disposal of 1,1-Diphenyl-2-propyn-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,1-Diphenyl-2-propyn-1-ol is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Information

Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When working with this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If working with the solid form and there is a risk of dust formation, a dust mask (such as a type N95) is recommended.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]

First-Aid Measures:

  • In case of skin contact: Wash the affected area immediately with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 3923-52-2[1]
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol [2]
Melting Point 47-49 °C[2]
Boiling Point 183 °C at 20 mmHg[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Insoluble in water[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1] The following protocol outlines the general steps for its proper disposal in a laboratory setting.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (such as gloves), and place it in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste in the container.

  • Note the date when the waste was first added to the container.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep the containers tightly closed except when adding waste.[1]

  • Ensure the storage area is well-ventilated.[1]

4. Arrange for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

  • The waste will be transported to an approved waste disposal plant for proper treatment and disposal.[1][5]

Accidental Spills: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[1] Ensure the area is then cleaned in accordance with your laboratory's standard operating procedures for chemical spills.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_labeling Container Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe handling Work in a Well-Ventilated Area ppe->handling waste_gen Generate Waste: - Unused Reagent - Contaminated Materials handling->waste_gen solid_waste Solid Waste Container waste_gen->solid_waste Solid liquid_waste Liquid Waste Container waste_gen->liquid_waste Liquid labeling Label Container: - 'Hazardous Waste' - Chemical Name - Quantity & Date solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup storage->ehs disposal_plant Transport to Approved Waste Disposal Plant ehs->disposal_plant

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1-Diphenyl-2-propyn-1-ol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3923-52-2

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life, with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling to ensure appropriate PPE is selected.[3] The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 or EN 166Protects against splashes and dust particles.[1][4] A face shield must be worn over safety goggles when a significant splash hazard exists.[4][5]
Hand Protection Chemical-resistant glovesCheck manufacturer's compatibility dataPrevents skin contact.[1][6] Disposable nitrile gloves are a common minimum but should be removed immediately after contact.[4]
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorN95 dust mask or higherRequired if exposure limits are exceeded, if irritation is experienced, or when handling outside of a ventilated enclosure.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[7]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][6]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Minimize dust generation and accumulation during handling.[8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[8]

  • Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10]

3. In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][8]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[6][8]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the chemical to enter drains, surface water, or the sanitary sewer system as it is harmful to aquatic organisms.[1]

  • Collect waste material in a suitable, labeled, and closed container for disposal.[6]

  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laboratory and institutional guidelines.[6]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Work in Ventilated Area prep_ppe->prep_vent prep_equip Assemble Equipment prep_vent->prep_equip handle_weigh Weigh/Measure Chemical prep_equip->handle_weigh handle_react Perform Reaction/Procedure handle_weigh->handle_react handle_store Store Properly handle_react->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.